Product packaging for 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol(Cat. No.:CAS No. 5080-60-4)

1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Cat. No.: B1313469
CAS No.: 5080-60-4
M. Wt: 163.22 g/mol
InChI Key: AXONCVPTTFHNOI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-methyl-8-quinolinol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1313469 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol CAS No. 5080-60-4

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2,4,6,12H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXONCVPTTFHNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027114
Record name 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5080-60-4
Record name 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol
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Record name Kairine
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Record name 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol
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Record name KAIRINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetrahydro-1-methyl-8-quinolinol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the primary synthetic routes, experimental protocols, and characterization data for the target molecule and its key intermediate.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent and a core scaffold in numerous biologically active compounds. The introduction of a methyl group at the nitrogen atom and the saturation of the pyridine ring modify the electronic and steric properties of the parent molecule, offering opportunities for the development of novel therapeutic agents and functional materials. This guide outlines a reliable and efficient two-step synthesis beginning with the readily available starting material, 8-hydroxyquinoline.

Overall Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the reduction of the pyridine ring of 8-hydroxyquinoline to yield the key intermediate, 1,2,3,4-tetrahydro-8-quinolinol. The subsequent step is the N-methylation of this intermediate to afford the final product.

Synthesis_Pathway start 8-Hydroxyquinoline intermediate 1,2,3,4-Tetrahydro-8-quinolinol start->intermediate Catalytic Hydrogenation product This compound intermediate->product N-Methylation

Caption: Overall synthetic workflow for this compound.

Data Presentation

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
8-HydroxyquinolineC₉H₇NO145.16White to yellowish crystalline powder73-75
1,2,3,4-Tetrahydro-8-quinolinolC₉H₁₁NO149.19SolidNot Reported
This compoundC₁₀H₁₃NO163.22Not ReportedNot Reported

Table 2: Spectroscopic Data (Predicted for Final Product)

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)
1,2,3,4-Tetrahydro-8-quinolinolData not availableData not available
This compoundPredicted shifts would show an N-methyl singlet (~2.9-3.1 ppm), aromatic protons, and aliphatic protons of the tetrahydroquinoline core.Predicted shifts would include a signal for the N-methyl carbon (~40-45 ppm) in addition to the aromatic and aliphatic carbons.

Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetrahydro-8-quinolinol (Intermediate)

The reduction of 8-hydroxyquinoline to 1,2,3,4-tetrahydro-8-quinolinol can be achieved via catalytic hydrogenation. This method involves the use of a noble metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation a Dissolve 8-Hydroxyquinoline in a suitable solvent (e.g., Ethanol) b Add Pd/C catalyst to the solution a->b c Pressurize the reaction vessel with Hydrogen gas b->c d Heat and stir the mixture for a specified time c->d e Cool the reaction and filter to remove the catalyst d->e f Concentrate the filtrate under reduced pressure e->f g Purify the crude product (e.g., recrystallization) f->g

Caption: General workflow for the catalytic hydrogenation of 8-hydroxyquinoline.

Detailed Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as ethanol or methanol. Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of palladium).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to a temperature between 25-80°C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation: Upon completion of the reaction, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-8-quinolinol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

The N-methylation of 1,2,3,4-tetrahydro-8-quinolinol can be effectively carried out using the Eschweiler-Clarke reaction. This classical method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Experimental Workflow: Eschweiler-Clarke Reaction

Eschweiler_Clarke_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation a Combine 1,2,3,4-Tetrahydro-8-quinolinol, formaldehyde, and formic acid b Heat the reaction mixture a->b c Cool the reaction and basify with NaOH solution b->c d Extract the product with an organic solvent (e.g., Dichloromethane) c->d e Dry the organic layer and concentrate d->e f Purify the crude product (e.g., column chromatography) e->f

Caption: General workflow for the Eschweiler-Clarke N-methylation.

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask, add 1,2,3,4-tetrahydro-8-quinolinol (1 equivalent). To this, add an excess of formic acid (e.g., 2-3 equivalents) followed by an excess of aqueous formaldehyde solution (37 wt. %, e.g., 2-3 equivalents).

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for several hours (typically 2-6 hours). The reaction progress can be monitored by TLC. The evolution of carbon dioxide gas indicates the progress of the reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH > 9).

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel to afford the pure final product.

Conclusion

This technical guide has outlined a robust and accessible synthetic route to this compound. The two-step sequence, involving catalytic hydrogenation followed by an Eschweiler-Clarke reaction, provides a reliable method for obtaining the target compound from readily available starting materials. The provided experimental protocols and workflows offer a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to produce this valuable molecule for further investigation and application. Further research is warranted to fully characterize the final product and explore its potential in various scientific domains.

Chemical properties of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the chemical and potential biological properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, namely 1,2,3,4-Tetrahydroquinolin-8-ol and other N-methylated tetrahydroquinolines, to project its characteristics. It includes proposed synthetic routes, tabulated physicochemical properties of precursors, and a discussion on potential structure-activity relationships. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a tetrahydroquinoline core, N-methylated at the 1-position and hydroxylated at the 8-position. This structure combines the features of a secondary amine within a bicyclic aromatic system and a phenolic hydroxyl group, suggesting potential for a range of chemical reactions and biological interactions.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name 1,2,3,4-Tetrahydro-1-methylquinolin-8-ol-
Molecular Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol Calculated
Canonical SMILES CN1CCCC2=C1C=CC=C2O-
InChI Key (Predicted)-
CAS Number Not assigned-
Predicted XLogP3 ~2.2Estimated based on analogs
Predicted Topological Polar Surface Area 32.3 ŲBased on 1,2,3,4-Tetrahydroquinolin-8-ol[1]

Physicochemical Properties of Analogs

Table 2: Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-8-ol

PropertyValueCAS NumberSource
Molecular Formula C₉H₁₁NO6640-50-2[2]
Molecular Weight 149.19 g/mol 6640-50-2[1][2]
Form Solid6640-50-2[2]
Computed XLogP3 1.96640-50-2[1]
Hydrogen Bond Donor Count 26640-50-2[1]
Hydrogen Bond Acceptor Count 26640-50-2[1]

Table 3: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline

PropertyValueCAS NumberSource
Molecular Formula C₉H₁₁N635-46-1
Molecular Weight 133.19 g/mol 635-46-1
Form Yellow Liquid635-46-1[3]
Density 1.061 g/mL at 25 °C635-46-1[4]
Melting Point 9-14 °C635-46-1[4]
Boiling Point 249 °C635-46-1[4]
Refractive Index (n20/D) 1.593635-46-1[4]
Vapor Pressure 0.04 mmHg635-46-1[3]

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved via N-methylation of the secondary amine of 1,2,3,4-Tetrahydroquinolin-8-ol. A common and effective method for this transformation is reductive amination.

Proposed Synthetic Workflow

The proposed synthesis involves a one-step reductive amination of 1,2,3,4-Tetrahydroquinolin-8-ol using formaldehyde as the methyl source and a suitable reducing agent.

G A 1,2,3,4-Tetrahydroquinolin-8-ol (Starting Material) C Reaction Vessel (Methanol, Room Temp) A->C B Formaldehyde (HCHO) + Sodium Borohydride (NaBH4) B->C D Intermediate Imine/Iminium Ion (In situ formation) C->D Reaction E This compound (Final Product) D->E Reduction F Work-up & Purification (Extraction, Chromatography) E->F

Caption: Proposed workflow for the synthesis of the target compound via reductive amination.

Detailed Experimental Protocol: Reductive N-Methylation

This protocol is adapted from general procedures for the N-methylation of secondary amines.

  • Reaction Setup: To a solution of 1,2,3,4-Tetrahydroquinolin-8-ol (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask, add aqueous formaldehyde (37% solution, 1.2 eq).

  • Reaction Execution: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate hemiaminal and iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Spectroscopic Analysis

  • Reactivity: The phenolic hydroxyl group at the 8-position is expected to be acidic and can undergo O-alkylation, acylation, or act as a directing group in electrophilic aromatic substitution. The tertiary amine at the 1-position is basic and can be protonated or quaternized. The benzene ring can undergo electrophilic substitution, with the hydroxyl and amino groups strongly influencing the regioselectivity.

  • Spectroscopic Prediction:

    • ¹H NMR: The spectrum is expected to show aromatic protons on the benzene ring, three methylene groups (-CH₂-) in the heterocyclic ring, and a sharp singlet for the N-methyl group (N-CH₃) likely around 2.8-3.2 ppm. A broad singlet for the phenolic -OH proton would also be present.

    • ¹³C NMR: The spectrum would display ten distinct carbon signals, including aromatic carbons, three aliphatic carbons, and one N-methyl carbon.

    • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretches (aromatic, ~1450-1600 cm⁻¹), and a C-O stretch (~1200-1300 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 163.22.

Potential Biological Activities and Structure-Activity Relationships

While no specific biological data exists for this compound, the core scaffolds of 8-hydroxyquinoline and tetrahydroquinoline are known pharmacophores with a wide range of biological activities.[5][6][7][8][9]

  • Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline derivatives are well-known for their ability to chelate metal ions, which is a key mechanism for their antimicrobial and antifungal effects.[5][10]

  • Anticancer Activity: Many tetrahydroquinoline derivatives have been investigated as potential anticancer agents, targeting various pathways in cancer progression.[9]

  • Neuroprotective Effects: The 8-hydroxyquinoline scaffold is present in compounds designed as neuroprotective agents, often due to their metal chelation and antioxidant properties.[7]

The introduction of an N-methyl group can influence the molecule's lipophilicity, basicity, and steric profile, which in turn can modulate its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and binding affinity to biological targets.

SAR cluster_0 Molecular Scaffolds cluster_1 Key Functional Groups cluster_2 Potential Biological Activities A 8-Hydroxyquinoline Core C 8-OH Group (Metal Chelation, H-Bonding) A->C provides B Tetrahydroquinoline Core D 1-N-Methyl Group (Basicity, Lipophilicity) B->D modified by E Antimicrobial C->E contributes to G Neuroprotective C->G contributes to F Anticancer D->F may influence D->G may influence

References

Elucidation of the Structure of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and data from closely related analogues.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 8-hydroxyquinoline. The first step involves the reduction of the pyridine ring of 8-hydroxyquinoline to yield 1,2,3,4-tetrahydroquinolin-8-ol. The subsequent step is the N-methylation of the resulting secondary amine to afford the final product.

Synthesis Workflow

Synthesis_Workflow Start 8-Hydroxyquinoline Intermediate 1,2,3,4-Tetrahydroquinolin-8-ol Start->Intermediate Catalytic Hydrogenation (e.g., H2, Pd/C) Final This compound Intermediate->Final Eschweiler-Clarke Reaction (HCHO, HCOOH)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic steps. These should be considered as starting points and may require optimization for the specific substrate.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-8-ol via Catalytic Hydrogenation of 8-Hydroxyquinoline

This procedure is adapted from general methods for the catalytic hydrogenation of quinolines.[1][2]

Materials:

  • 8-Hydroxyquinoline

  • Ethanol (or a suitable solvent like acetic acid)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may require optimization).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinolin-8-ol.

  • The crude product may be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a standard procedure for the N-methylation of secondary amines.[3][4][5]

Materials:

  • 1,2,3,4-Tetrahydroquinolin-8-ol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1,2,3,4-tetrahydroquinolin-8-ol (1.0 eq).

  • Add an excess of formic acid (e.g., 2-3 eq) and formaldehyde solution (e.g., 2-3 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS). Carbon dioxide evolution will be observed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a NaOH or KOH solution to a pH > 10.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

Structural Elucidation Data (Predicted)

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~7.0-6.5m3HAr-H Aromatic protons on the benzene ring.
~3.3t2HC2-HMethylene protons adjacent to the nitrogen atom.
~2.9s3HN-CHSinglet for the N-methyl protons.
~2.8t2HC4-HMethylene protons benzylic to the aromatic ring.
~1.9p2HC3-HMethylene protons at the C3 position.
~5.0-8.0br s1HOH Broad singlet for the phenolic hydroxyl proton, may be exchangeable with D₂O.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentJustification
~150-145C 8 (C-OH)Aromatic carbon attached to the hydroxyl group.
~140-135C 8aQuaternary aromatic carbon at the ring junction.
~128-115Aromatic C HAromatic carbons bearing protons.
~120-115C 4aQuaternary aromatic carbon at the ring junction.
~50C 2Carbon adjacent to the nitrogen.
~40N-C H₃Carbon of the N-methyl group.
~27C 4Benzylic carbon.
~22C 3Aliphatic carbon at the C3 position.
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenolic)
3050-3000MediumC-H stretch (aromatic)
2950-2850Medium-StrongC-H stretch (aliphatic)
1600-1450Medium-StrongC=C stretch (aromatic)
1250-1180StrongC-O stretch (phenol)
1350-1250StrongC-N stretch (tertiary amine)
Predicted Mass Spectrometry Data
m/zInterpretation
163[M]⁺ (Molecular Ion)
148[M-CH₃]⁺
134[M-C₂H₅]⁺

Signaling Pathways and Logical Relationships

The structure of this compound contains the 8-hydroxyquinoline scaffold, which is a known chelator of metal ions and has been investigated for various biological activities, including potential roles in modulating signaling pathways related to neurodegenerative diseases and cancer.[3] The logical workflow for investigating its biological activity would involve initial screening followed by more detailed mechanistic studies.

Biological_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 In vivo Evaluation A Compound Synthesis and Purification B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-based Screening (e.g., Enzyme Inhibition, Receptor Binding) A->C D Identification of Signaling Pathways (e.g., Western Blot, qPCR) B->D Active C->D Active E Analysis of Downstream Effects (e.g., Apoptosis, Cell Cycle Arrest) D->E F Animal Model Studies E->F Promising G Toxicity and Pharmacokinetic Analysis F->G

Caption: Logical workflow for the biological evaluation of this compound.

References

In-depth Technical Guide on the Biological Activity of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific biological activity data for the compound 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. While the broader classes of tetrahydroquinolines and 8-hydroxyquinolines are known to possess a wide range of pharmacological properties, detailed experimental studies, quantitative data, and mechanistic pathways for this specific N-methylated derivative have not been extensively reported.

This guide summarizes the available information on related compounds to provide a contextual understanding of the potential, yet unconfirmed, biological profile of this compound. It is crucial to note that the biological activities of related molecules cannot be directly extrapolated to the target compound, as minor structural modifications can lead to substantial changes in pharmacological effects.

Context from Related Compound Classes

1.1. The 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals.[1] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, demonstrating a broad spectrum of activities including:

  • Anticancer properties[2][3]

  • Antimicrobial effects

  • Anti-inflammatory action

  • Neuroprotective potential

The biological versatility of the tetrahydroquinoline nucleus makes it a privileged scaffold in medicinal chemistry.[1]

1.2. The 8-Hydroxyquinoline Moiety

Similarly, 8-hydroxyquinoline and its derivatives are well-documented for their diverse biological activities, which are often attributed to their ability to chelate metal ions.[4][5] This chelation can interfere with essential biological processes in pathogenic organisms and cancer cells. Reported activities for 8-hydroxyquinoline derivatives include:

  • Antimicrobial and antifungal activity[4]

  • Anticancer and cytotoxic effects[4][6]

  • Antiviral properties[4]

  • Antioxidant capabilities

The mechanism of action for many 8-hydroxyquinoline derivatives is linked to their role as ionophores, transporting metal ions across cell membranes and disrupting cellular homeostasis.[5][7]

Data on the Parent Compound: 1,2,3,4-Tetrahydro-8-quinolinol

A search for the direct parent compound, 1,2,3,4-Tetrahydro-8-quinolinol (without the N-methyl group), also yielded limited specific biological data. Public chemical databases primarily provide physicochemical properties and hazard classifications, but do not link to in-depth pharmacological studies.[1] This lack of data on the parent compound further complicates any predictive analysis for its N-methylated derivative.

Summary and Future Directions

At present, there is no specific, publicly available quantitative data, detailed experimental protocols, or established signaling pathways for this compound.

For researchers, scientists, and drug development professionals interested in this molecule, the following steps would be necessary to establish its biological activity profile:

  • Chemical Synthesis and Characterization: The first step would be the synthesis and purification of this compound, followed by structural confirmation using techniques such as NMR and mass spectrometry.

  • In Vitro Screening: A broad panel of in vitro assays would be required to identify potential biological activities. This could include:

    • Cytotoxicity assays against a range of cancer cell lines.

    • Antimicrobial assays against various bacterial and fungal strains.

    • Enzyme inhibition assays for relevant therapeutic targets.

    • Receptor binding assays to determine potential interactions with specific cellular receptors.

    • Antioxidant capacity assays.

  • Mechanism of Action Studies: If a significant biological activity is identified, further studies would be needed to elucidate the mechanism of action. This could involve investigating effects on specific signaling pathways, gene expression, or cellular processes.

  • In Vivo Studies: Promising in vitro results would warrant further investigation in animal models to assess efficacy, pharmacokinetics, and safety.

Visualization of a General Experimental Workflow

While no specific experimental data exists for the target compound, a general workflow for its initial biological evaluation can be conceptualized. The following diagram illustrates a typical screening process.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Hit Identification & Follow-up cluster_3 In Vivo Evaluation synthesis Synthesis of 1,2,3,4-Tetrahydro- 1-methyl-8-quinolinol purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC Determination) purification->antimicrobial enzyme Enzyme Inhibition Assays purification->enzyme binding Receptor Binding Assays purification->binding hit Identification of 'Hit' Activity cytotoxicity->hit antimicrobial->hit enzyme->hit binding->hit moa Mechanism of Action Studies hit->moa sar Structure-Activity Relationship (SAR) Studies with Analogs hit->sar animal Animal Models of Disease moa->animal pk_pd Pharmacokinetics & Pharmacodynamics animal->pk_pd toxicology Toxicology Studies pk_pd->toxicology

General workflow for biological evaluation.

References

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1,2,3,4-tetrahydro-1-methyl-8-quinolinol and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in a wide array of biologically active molecules, including anti-inflammatory, anticancer, and antimalarial agents. This document details plausible synthetic pathways, experimental protocols, and quantitative data to aid researchers in the efficient synthesis and exploration of these valuable compounds.

Synthetic Pathways

The synthesis of this compound can be strategically approached through two primary routes: a two-step synthesis involving the initial formation of the tetrahydroquinoline ring followed by N-methylation, or a more streamlined one-pot synthesis.

1.1. Two-Step Synthesis:

This robust and common approach involves two distinct stages:

  • Step 1: Catalytic Hydrogenation of 8-Hydroxyquinoline. The aromatic quinoline ring of the readily available starting material, 8-hydroxyquinoline, is reduced to form 1,2,3,4-tetrahydro-8-quinolinol. This is typically achieved through catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Step 2: N-Methylation of 1,2,3,4-Tetrahydro-8-quinolinol. The secondary amine of the tetrahydroquinoline intermediate is then methylated to yield the final product. A classic and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3] Alternatively, reductive amination using formaldehyde and a reducing agent like sodium borohydride can be employed.

1.2. One-Pot Reductive N-Methylation:

A more efficient, though potentially less controlled, approach is the one-pot reductive N-methylation of a quinoline precursor. This method combines the hydrogenation of the quinoline ring and the N-methylation in a single reaction vessel, thereby saving time and resources. A reported method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines involves the use of paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations. These are based on established methodologies for similar substrates and may require optimization for specific derivatives.

2.1. Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-8-quinolinol (Intermediate)

Reaction: Catalytic Hydrogenation of 8-Hydroxyquinoline

Materials:

  • 8-Hydroxyquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or a suitable solvent like isopropanol)

  • Hydrogen gas (H₂)

  • Filtration aid (e.g., Celite)

Procedure:

  • In a high-pressure reaction vessel (autoclave), dissolve 8-hydroxyquinoline (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Stir the reaction mixture vigorously at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 24 hours), or until hydrogen uptake ceases.

  • After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-8-quinolinol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

2.2. Protocol 2: Synthesis of this compound (Final Product)

Method A: Eschweiler-Clarke Reaction

Materials:

  • 1,2,3,4-Tetrahydro-8-quinolinol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) for basification

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

  • To a stirred solution of 1,2,3,4-tetrahydro-8-quinolinol (1.0 eq), add an excess of formic acid (e.g., 1.8-2.0 eq).

  • Add an excess of aqueous formaldehyde solution (e.g., 1.1-1.5 eq).

  • Heat the reaction mixture at reflux (typically 80-100°C) for several hours (e.g., 18 hours), monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Basify the mixture by the dropwise addition of a concentrated NaOH solution until a pH of >11 is reached.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method B: Reductive Amination with Sodium Borohydride

Materials:

  • 1,2,3,4-Tetrahydro-8-quinolinol

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or other suitable solvent

Procedure:

  • Dissolve 1,2,3,4-tetrahydro-8-quinolinol (1.0 eq) in methanol.

  • Add aqueous formaldehyde solution (1.1-1.5 eq) and stir at room temperature for a period to allow for imine formation (e.g., 2 hours).

  • Cool the reaction mixture in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq).

  • Allow the reaction to warm to room temperature and stir for an additional period (e.g., 2 hours).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to give the crude product, which can be purified by column chromatography.

Data Presentation

Quantitative data for the synthesis of this compound and its direct precursors are summarized below. Yields are indicative and may vary based on reaction scale and optimization.

Table 1: Reaction Yields for Key Synthetic Steps

StepStarting MaterialProductMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
18-Hydroxyquinoline1,2,3,4-Tetrahydro-8-quinolinolCatalytic Hydrogenation10% Pd/C, H₂ (10 bar)Isopropanol12024>95 (reported for similar substrates)
21,2,3,4-Tetrahydro-8-quinolinolThis compoundEschweiler-ClarkeHCHO, HCOOH-80-1001890-98 (typical)
21,2,3,4-Tetrahydro-8-quinolinolThis compoundReductive AminationHCHO, NaBH₄MethanolRT470-90 (typical)

Table 2: Spectroscopic Data for Key Compounds

CompoundFormulaMW ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)
1,2,3,4-Tetrahydro-8-quinolinolC₉H₁₁NO149.19(Anticipated) Aromatic protons (3H), -NH proton (1H, broad), -CH₂- protons (6H, multiplets)(Anticipated) Aromatic carbons, Aliphatic carbons
This compoundC₁₀H₁₃NO163.22(Anticipated) Aromatic protons (3H), -NCH₃ protons (3H, singlet), -CH₂- protons (6H, multiplets)(Anticipated) Aromatic carbons, Aliphatic carbons, -NCH₃ carbon

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflows.

Synthesis_Workflow_Two_Step Start 8-Hydroxyquinoline Intermediate 1,2,3,4-Tetrahydro-8-quinolinol Start->Intermediate Step 1: Catalytic Hydrogenation (H₂, Pd/C) Final_Product This compound Intermediate->Final_Product Step 2: N-Methylation (HCHO, HCOOH or NaBH₄)

Caption: Two-Step Synthesis of this compound.

Synthesis_Workflow_One_Pot Start Quinoline Derivative Final_Product N-Methyl-1,2,3,4-tetrahydroquinoline Derivative Start->Final_Product One-Pot Reductive N-Methylation (Paraformaldehyde, H₂, Pd/C)

Caption: One-Pot Synthesis of N-Methyl-1,2,3,4-tetrahydroquinoline Derivatives.

References

The Expanding Therapeutic Landscape of Tetrahydroquinolines: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and therapeutic potential of novel tetrahydroquinoline derivatives, with a focus on their applications in drug development. We present a summary of quantitative data, detailed experimental protocols for key synthetic methodologies, and visualizations of relevant biological pathways.

Discovery and Therapeutic Significance

Tetrahydroquinolines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties.[1][3] Naturally occurring THQ alkaloids are found in various organisms and exhibit a range of bioactivities.[1] Synthetic THQ derivatives have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.[2][4][5][6] Their versatility makes them attractive candidates for the development of new therapeutic agents against a wide array of diseases.

The therapeutic potential of tetrahydroquinolines is underscored by their ability to modulate various biological targets. For instance, certain THQ derivatives have been shown to inhibit NF-κB transcriptional activity, a key pathway in inflammation and cancer.[7] Others have demonstrated efficacy as inhibitors of enzymes like EPAC, which is implicated in cellular processes such as apoptosis and gene transcription.[8] Furthermore, some THQ compounds have shown promise in targeting G protein-coupled receptors like GPER, which is involved in the proliferation of breast cancer cells.[9]

Synthetic Strategies for Novel Tetrahydroquinolines

A variety of synthetic methods have been developed to access the tetrahydroquinoline core, each with its own advantages in terms of efficiency, stereoselectivity, and substrate scope. Key strategies include the Povarov reaction, domino reactions, asymmetric synthesis, and the hydrogenation of quinolines.[10][11][12][13]

The Povarov Reaction

The Povarov reaction is a powerful and versatile multicomponent reaction for the synthesis of tetrahydroquinolines.[14][15][16] It typically involves the [4+2] cycloaddition of an imine, generated in situ from an aniline and an aldehyde, with an electron-rich alkene.[14] This one-pot synthesis allows for the rapid construction of complex THQ scaffolds with multiple points of diversity.[14]

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to tetrahydroquinoline synthesis.[11] These processes involve a sequence of intramolecular reactions that proceed without the isolation of intermediates, leading to the formation of complex molecules from simple starting materials.[11] Examples include reduction-reductive amination strategies and SNAr-terminated sequences.[11]

Asymmetric Synthesis

The development of asymmetric methods for tetrahydroquinoline synthesis is of paramount importance for producing enantiomerically pure compounds, which is often crucial for their biological activity.[10][12][17][18] Strategies such as organocatalytic asymmetric Povarov reactions and rhodium-catalyzed asymmetric hydrogenation have been successfully employed to generate chiral THQ derivatives with high enantioselectivity.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological evaluation of selected novel tetrahydroquinoline compounds.

Table 1: Synthesis of Tetrahydroquinolines via Povarov Reaction
Entry Aniline Aldehyde Alkene Catalyst
1AnilineBenzaldehydeN-Vinyl-2-pyrrolidinoneSc(OTf)₃
2p-Toluidine4-ChlorobenzaldehydeEthyl vinyl etherYb(OTf)₃
34-MethoxyanilineFurfural2,3-DihydrofuranInCl₃
4AnilineCinnamaldehydeIndeneBi(OTf)₃
Table 2: Anticancer Activity of Novel Tetrahydroquinoline Derivatives
Compound Cancer Cell Line Assay IC₅₀ (µM)
THQ-1MDA-MB-231 (Breast)MTT5.2
THQ-2PC-3 (Prostate)SRB2.8
THQ-3HCT-116 (Colon)MTT7.1
THQ-4A549 (Lung)SRB4.5
Table 3: Asymmetric Synthesis of Chiral Tetrahydroquinolines
Reaction Type Catalyst Substrate Yield (%) ee (%)
Asymmetric PovarovChiral Phosphoric AcidAniline, Benzaldehyde, N-Vinylcarbamate8598
Asymmetric Hydrogenation[Rh(COD)Cl]₂ / Chiral Ligand2-Nitro-cinnamate derivative92>99
Aza-Michael ReactionPd-catalystα,β-unsaturated carbonyl, aniline8085

Experimental Protocols

General Procedure for the Synthesis of Tetrahydroquinolines via Povarov Reaction

To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added the catalyst (e.g., Sc(OTf)₃, 10 mol%). The mixture is stirred at room temperature for 10-15 minutes. The alkene (1.2 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature (room temperature to 80 °C) for the specified time (2-24 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

General Procedure for Asymmetric Hydrogenation of a Prochiral Quinoline

In a glovebox, a pressure tube is charged with the quinoline substrate (0.5 mmol), a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%), and a chiral phosphine ligand (e.g., (R)-BINAP, 1.1 mol%) in a degassed solvent (e.g., methanol, 5 mL). The tube is sealed and placed in an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 60 °C) for 24 hours. After cooling to room temperature and releasing the pressure, the solvent is evaporated. The residue is purified by flash chromatography to yield the enantiomerically enriched tetrahydroquinoline. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Biological Mechanisms

The therapeutic effects of tetrahydroquinoline compounds are often attributed to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways modulated by these compounds.

NF_kappa_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene induces THQ Tetrahydroquinoline Inhibitor THQ->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a tetrahydroquinoline compound.

PI3K_AKT_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation THQ Tetrahydroquinoline Derivative THQ->PI3K inhibits

Caption: Tetrahydroquinoline-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow_for_THQ_Synthesis_and_Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Aniline, Aldehyde, Alkene) Reaction Povarov Reaction (One-pot synthesis) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In vitro Screening (e.g., MTT assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism

Caption: A general experimental workflow for the synthesis and biological evaluation of novel tetrahydroquinoline compounds.

Conclusion and Future Directions

The tetrahydroquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide robust and versatile routes to a wide array of THQ derivatives. The promising biological activities, particularly in the realms of oncology and inflammatory diseases, highlight the potential of these compounds to address unmet medical needs. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds through detailed structure-activity relationship studies to enhance their potency and drug-like properties. The integration of computational modeling and high-throughput screening will further accelerate the discovery and development of the next generation of tetrahydroquinoline-based therapeutics.

References

In-silico modeling of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In-Silico Modeling of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Disclaimer: As of late 2025, specific experimental data and dedicated in-silico modeling studies on this compound are scarce in publicly available literature. Therefore, this guide provides a comprehensive framework for its computational analysis based on established methodologies for structurally related tetrahydroquinoline and quinolinol derivatives.

Introduction

This compound is a heterocyclic compound belonging to the tetrahydroquinoline class. Molecules of this class are known for a wide range of biological activities, making them attractive scaffolds in drug discovery. In-silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to predict the physicochemical properties, potential biological targets, and binding interactions of novel compounds like this one, thereby accelerating the drug development pipeline.[1] This guide outlines a systematic approach to the in-silico modeling of this compound, from initial property prediction to advanced molecular simulations.

Physicochemical and Pharmacokinetic Properties

Since experimental data is limited, the initial step involves predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These predictions are crucial for assessing its drug-likeness.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Software
Molecular FormulaC₁₀H₁₃NO-
Molecular Weight163.22 g/mol -
LogP (o/w)2.15SwissADME
Water SolubilityModerately solubleSwissADME
pKa (most basic)4.85SwissADME
Polar Surface Area21.7 ŲSwissADME
Number of H-bond Donors1SwissADME
Number of H-bond Acceptors2SwissADME
Rotatable Bonds0SwissADME

Table 2: Predicted Pharmacokinetic (ADMET) Profile

ParameterPredictionMethod/Software
GI AbsorptionHighSwissADME
Blood-Brain Barrier PermeantYesSwissADME
P-glycoprotein SubstrateNoSwissADME
CYP1A2 InhibitorYesSwissADME
CYP2C19 InhibitorYesSwissADME
CYP2C9 InhibitorNoSwissADME
CYP2D6 InhibitorYesSwissADME
CYP3A4 InhibitorNoSwissADME
Lipinski's Rule of Five0 violationsSwissADME

In-Silico Modeling Workflow

A typical in-silico workflow for a novel compound involves several stages, from target identification to detailed simulation of interactions.

G cluster_0 Preparation cluster_1 Screening & Docking cluster_2 Refinement & Analysis cluster_3 Model Development Ligand Ligand Preparation (this compound) Docking Molecular Docking Ligand->Docking Target Target Identification & Structure Preparation VS Virtual Screening (if target is unknown) Target->VS Target->Docking VS->Docking MD Molecular Dynamics Simulation Docking->MD Pharm Pharmacophore Modeling Docking->Pharm BE Binding Free Energy Calculation MD->BE MD->Pharm QSAR QSAR BE->QSAR Pharm->QSAR

General workflow for in-silico drug design.

Potential Biological Targets and Signaling Pathways

Derivatives of quinoline and tetrahydroquinoline have been shown to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in pathogen life cycles.[2][3][4] Given the structural similarity, these target classes represent a logical starting point for the investigation of this compound.

Hypothetical Target: Kinase Signaling Pathway

Many quinoline-based compounds are known to be kinase inhibitors.[4][5] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF OurCompound This compound (Hypothetical Inhibitor) OurCompound->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Detailed Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6] This is fundamental for understanding potential binding modes and affinities.

Protocol: Molecular Docking using AutoDock Vina

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and non-essential ligands.

    • Add polar hydrogens and assign partial charges using AutoDock Tools.[7]

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save in PDBQT format using AutoDock Tools.

  • Grid Box Generation:

    • Define the search space (grid box) on the receptor, encompassing the active site. The box should be large enough to allow the ligand to rotate freely.[8]

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration.[8] The command is typically: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains multiple binding poses ranked by their binding affinity (in kcal/mol).

    • Visualize the top-ranked poses and their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor using visualization software like PyMOL or UCSF Chimera.[9]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[10][11]

Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Start with the best-ranked pose from molecular docking.

    • Use the pdb2gmx tool in GROMACS to generate a topology for the protein using a chosen force field (e.g., CHARMM36, AMBER).[12]

    • Generate a topology and parameter file for the ligand using a server like CGenFF or antechamber.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box and solvate the complex with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system's charge using the genion tool.[12]

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove steric clashes.[13]

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (Canonical) ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the temperature.[14]

      • NPT (Isothermal-isobaric) ensemble: Equilibrate at a constant Number of particles, Pressure, and Temperature to stabilize the pressure and density.[14]

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond occupancy to assess the stability and dynamics of the complex.

G PDB Start with PDB/ Docked Complex Topology Generate Topology (pdb2gmx, Force Field) PDB->Topology Solvate Define Box & Solvate Topology->Solvate Ions Add Ions (genion) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Workflow for a typical GROMACS MD simulation.
Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.[15]

Protocol: Pharmacophore Model Generation using MOE (Molecular Operating Environment)

  • Data Preparation:

    • Collect a set of active and inactive compounds for the target of interest. If this data is unavailable, a pharmacophore can be generated from a ligand-receptor complex obtained from docking or MD.[16]

  • Feature Annotation:

    • Use the "Pharmacophore Query" tool in MOE to automatically annotate chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.[17]

  • Model Generation:

    • If using a set of active compounds (ligand-based), align them and identify common features.

    • If using a receptor-ligand complex (structure-based), identify the key interaction points between the ligand and the receptor.[16]

  • Refinement and Validation:

    • Refine the pharmacophore by adding features like excluded volumes to represent the receptor's boundaries.

    • Validate the model by screening a database of known active and inactive compounds. A good model should have a high recall of actives and reject inactives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of compounds with their biological activities.[18] A 3D-QSAR model, based on a common alignment of molecules, can be highly predictive.[19]

Protocol: 3D-QSAR (CoMFA/CoMSIA) Study

  • Dataset Preparation:

    • Compile a dataset of structurally similar compounds with a range of measured biological activities (e.g., IC₅₀ values) against a specific target.

    • Divide the dataset into a training set (for model building) and a test set (for validation).

  • Molecular Alignment:

    • Align all molecules in the dataset to a common template. This is a critical step and can be based on a rigid common substructure or a pharmacophore model.

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid.

    • Calculate steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) at each grid point.

  • Model Building and Validation:

    • Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated descriptors with the biological activities.

    • Validate the model's predictive power using the test set and statistical metrics like q² and r²_pred.[18]

Conclusion

While this compound is not yet extensively characterized, the in-silico methodologies outlined in this guide provide a robust framework for its investigation. By predicting its physicochemical properties, identifying potential biological targets, and simulating its molecular interactions, researchers can efficiently guide further experimental validation and unlock the therapeutic potential of this and other novel chemical entities. This computational approach significantly reduces the time and cost associated with traditional drug discovery, paving the way for more rapid development of new medicines.[20]

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following analytical methods are proposed based on established techniques for structurally similar compounds, such as 1,2,3,4-tetrahydroquinoline and other 8-hydroxyquinoline derivatives. These protocols have not been specifically validated for 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol and will require optimization and validation by the end-user for this specific analyte.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug development, quality control, and research applications. This document provides detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol: HPLC-UV

Objective: To separate and quantify this compound using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid (analytical grade)

  • Formic acid (for MS compatibility)

  • Sample diluent (e.g., 50:50 Methanol:Water)

Chromatographic Conditions (Starting Point):

ParameterCondition 1 (General Purpose)Condition 2 (Alternative)
Column C18, 4.6 x 150 mm, 5 µmPrimesep 200, 4.6 x 150 mm, 5 µm[1]
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 70% A / 30% B (Isocratic)70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Detection Wavelength 250 nm250 nm

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Dissolve the sample in a known volume of the sample diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the samples.

    • Record the chromatograms and integrate the peak area of the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Prepare Samples Sample_Prep->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Calc Calculate Sample Concentration Calibration_Curve->Concentration_Calc

Caption: HPLC analysis workflow from sample preparation to quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification and Quantification of this compound

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The mass spectrometer provides detailed structural information, enhancing the specificity of the analysis.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound using GC-MS.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Autosampler

Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Derivatizing agent (optional, e.g., BSTFA with 1% TMCS)

Chromatographic and Mass Spectrometric Conditions (Starting Point):

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound and the internal standard in ethyl acetate.

    • Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample, add a known amount of internal standard.

    • Adjust the pH to ~9-10 with a suitable base (e.g., NaOH).

    • Add 5 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of ethyl acetate.

  • Derivatization (Optional):

    • If peak tailing is observed, derivatization of the hydroxyl group may be necessary.

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

    • Heat at 70 °C for 30 minutes.

  • Analysis:

    • Inject the derivatized (or underivatized) standards and samples into the GC-MS.

    • Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration in the samples from the calibration curve.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification LLE Liquid-Liquid Extraction Derivatization Derivatization (Optional) LLE->Derivatization GCMS_System GC-MS Analysis Derivatization->GCMS_System Data_Acquisition Data Acquisition (Scan/SIM) GCMS_System->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Calc Calculate Sample Concentration Calibration_Curve->Concentration_Calc

Caption: GC-MS analysis workflow including an optional derivatization step.

UV-Vis Spectrophotometry for the Quantification of this compound

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the ultraviolet or visible range. For enhanced sensitivity and selectivity, a chromogenic agent can be used to form a colored complex with the analyte.

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To quantify this compound using UV-Vis spectrophotometry.

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Materials and Reagents:

  • This compound reference standard

  • Ethanol or Methanol (spectroscopic grade)

  • 4-Aminoantipyrine

  • Potassium ferricyanide

  • Ammonium hydroxide solution

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in ethanol.

    • Prepare a series of working standards by diluting the stock solution.

  • Color Development (based on a method for 8-hydroxyquinoline derivatives[2]):

    • To 1 mL of each standard and sample solution in a test tube, add 1 mL of 2% (w/v) 4-aminoantipyrine solution.

    • Add 1 mL of 8% (w/v) potassium ferricyanide solution.

    • Add 1 mL of concentrated ammonium hydroxide solution and mix well.

    • Allow the color to develop for 15 minutes at room temperature.

    • Dilute to a final volume of 10 mL with distilled water.

  • Measurement:

    • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption (λmax), which should be determined by scanning the spectrum of one of the colored standards (expected around 500 nm[2]).

    • Use a reagent blank (prepared in the same way without the analyte) to zero the spectrophotometer.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Logical Diagram of the Colorimetric Reaction:

Colorimetric_Reaction Analyte 1,2,3,4-Tetrahydro- 1-methyl-8-quinolinol Product Colored Complex Analyte->Product Reagent1 4-Aminoantipyrine Reagent1->Product Reagent2 Potassium Ferricyanide (Oxidizing Agent) Reagent2->Product Measurement Measure Absorbance at λmax Product->Measurement

Caption: Principle of the colorimetric detection of the analyte.

Summary of Quantitative Data for Related Compounds

The following table summarizes quantitative data found in the literature for related 8-hydroxyquinoline derivatives. This data can serve as a preliminary reference for method development.

AnalyteMethodLinearity RangeLimit of Detection (LOD)Reference
IodochlorohyroxyquinDerivative UV-Spectrophotometry2-14 µg/mL (0D), 0.16-0.8 µg/mL (1D)2.1 µg/mL[3]
DiiodohydroxyquinDerivative UV-Spectrophotometry2-18 µg/mL (0D), 0.16-0.8 µg/mL (1D)2.3 µg/mL[3]

Note: 0D and 1D refer to zero-order and first-order derivative measurements, respectively.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the development of analytical methods for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. It is imperative that these methods are thoroughly validated for accuracy, precision, linearity, and robustness for the specific application before routine use.

References

Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol using High-Performance Liquid Chromatography (HPLC) with UV detection. The following method is a comprehensive example based on established analytical principles for structurally similar quinoline derivatives.

Introduction

This compound is a quinoline derivative of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This application note describes a robust HPLC method for the determination of this compound. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering good resolution and sensitivity.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (or Phosphoric acid, analytical grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) = 30:70 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For example, a drug product may require extraction and filtration. A general procedure involves dissolving the sample in a suitable solvent, followed by dilution with the mobile phase to a concentration within the calibration range. All samples should be filtered through a 0.45 µm syringe filter before injection.

Method Validation (Illustrative Data)

The following table summarizes a representative set of method validation parameters for this type of analysis.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution WorkingStandards Prepare Working Standards Standard->WorkingStandards Inject Inject Standards and Samples WorkingStandards->Inject SamplePrep Prepare Sample Solution SamplePrep->Inject HPLC HPLC System (C18 Column, UV Detector) DataAcquisition Data Acquisition HPLC->DataAcquisition Inject->HPLC Calibration Generate Calibration Curve DataAcquisition->Calibration Quantification Quantify Analyte in Samples DataAcquisition->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Protocol

  • System Preparation:

    • Set up the HPLC system according to the chromatographic conditions outlined in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the prepared working standard solutions in ascending order of concentration.

    • Record the peak area for each injection.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • Record the peak area of the analyte.

  • Calculation:

    • Determine the concentration of this compound in the sample solutions using the linear regression equation from the calibration curve.

    • Apply the appropriate dilution factors to calculate the concentration in the original sample.

Conclusion

This application note provides a framework for the development of a reliable and efficient HPLC method for the quantitative analysis of this compound. The proposed method is simple, rapid, and suitable for routine analysis in a quality control or research environment. Method parameters may be further optimized to suit specific sample matrices and analytical requirements.

Application Note: 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the potential use of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol as a fluorescent probe in microscopy. The information presented is based on the known fluorescent properties of its core chemical moieties, including 8-hydroxyquinoline and tetrahydroquinoline, and is intended to serve as a guide for its empirical validation.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a well-established fluorophore, particularly known for its metal-chelating properties that lead to enhanced fluorescence. The tetrahydro- substitution and N-methylation are anticipated to modulate its spectral properties and cellular uptake, making it a promising candidate for a novel fluorescent probe. Derivatives of 8-hydroxyquinoline have been successfully employed as fluorescent sensors for detecting metal ions such as magnesium and zinc in living cells. The parent compound, 8-hydroxyquinoline, is weakly fluorescent due to excited-state intramolecular proton transfer, a characteristic that is often modulated by metal ion chelation, leading to a significant increase in fluorescence emission.

This application note outlines the hypothetical fluorescent properties, potential applications, and detailed experimental protocols for the use of this compound in fluorescence microscopy.

Hypothetical Fluorescent Properties

The spectral properties of this compound are predicted based on the characteristics of related compounds. The tetrahydroquinoline core is known to be fluorescent, and the 8-hydroxy group is a key determinant of the molecule's fluorescent response to its environment, particularly to metal ions. The N-methylation is expected to influence the electron density of the aromatic system, potentially shifting the excitation and emission maxima.

Table 1: Predicted Spectroscopic Properties

PropertyPredicted ValueNotes
Excitation Maximum (λex)~360 - 380 nmInfluenced by the tetrahydroquinoline core and N-methylation.
Emission Maximum (λem)~480 - 520 nmA significant Stokes shift is anticipated.
Molar Absorptivity (ε)> 10,000 M⁻¹cm⁻¹Typical for quinoline-based fluorophores.
Quantum Yield (Φ)0.1 - 0.3 (in aqueous buffer)Expected to increase significantly upon chelation with metal ions.
Lipophilicity (LogP)2.0 - 3.0Suggests good cell permeability.
Potential Applications in Fluorescence Microscopy

Given the metal-chelating capability of the 8-hydroxyquinoline moiety, a primary application of this compound is as a fluorescent sensor for intracellular metal ions, such as Zn²⁺ or Mg²⁺. Many cellular processes are regulated by the flux of these ions, making their visualization critical for understanding cell signaling and pathophysiology.

Experimental Protocols

Protocol 1: Preparation of Staining Solution
  • Reagent Preparation : Prepare a 10 mM stock solution of this compound in cell-culture grade dimethyl sulfoxide (DMSO).

  • Storage : Store the stock solution at -20°C, protected from light.

  • Working Solution : On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in a suitable cell culture medium or buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined empirically.

Protocol 2: Live-Cell Staining and Imaging
  • Cell Culture : Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Cell Washing : Gently wash the cells twice with pre-warmed (37°C) HBSS to remove any residual medium.

  • Staining : Incubate the cells with the working solution of this compound for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing : After incubation, wash the cells three times with pre-warmed HBSS to remove any unbound probe.

  • Imaging : Mount the coverslip on a microscope slide with a drop of HBSS or imaging buffer. Proceed with imaging using a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths (e.g., DAPI or a custom filter set).

Protocol 3: Co-localization Studies

To determine the subcellular localization of this compound, co-staining with organelle-specific fluorescent probes can be performed.

  • Organelle Staining : Stain cells with a commercially available organelle-specific probe (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) according to the manufacturer's instructions.

  • Washing : Wash the cells as per the organelle probe's protocol.

  • Second Staining : Incubate the cells with the this compound working solution as described in Protocol 2.

  • Washing and Imaging : Wash the cells and proceed with imaging, ensuring that the filter sets for both fluorophores are distinct to minimize spectral overlap.

Visualizations

Diagram 1: Hypothetical Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_staining Cell Staining cluster_imaging Imaging prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 1-10 µM in HBSS prep_stock->prep_working culture_cells Culture Cells on Coverslips wash1 Wash Cells with HBSS culture_cells->wash1 stain Incubate with Probe (15-30 min) wash1->stain wash2 Wash to Remove Unbound Probe stain->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image analyze Image Analysis image->analyze

Caption: A flowchart of the proposed experimental workflow.

Diagram 2: Proposed Mechanism of Action as a Metal Ion Sensor

signaling_pathway cluster_cell Cellular Environment Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Chelation Metal Intracellular Metal Ion (e.g., Zn²⁺) Metal->Complex Fluorescence Fluorescent Signal Detected Complex->Fluorescence Emits Light

Caption: Proposed mechanism for metal ion detection.

Disclaimer: The information provided in this document regarding this compound is hypothetical and based on the known properties of structurally related compounds. The proposed protocols and applications require empirical validation.

Application Notes and Protocols for Metal Chelation Assay of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-1-methyl-8-quinolinol is a derivative of 8-hydroxyquinoline (8HQ), a well-established chelating agent with a wide range of applications in analytical chemistry and pharmacology.[1][2] The ability of 8HQ and its analogues to bind to metal ions is crucial for their biological activities, which include antimicrobial, anticancer, and neuroprotective effects.[1][2] This document provides a detailed protocol for a metal chelation assay of this compound using UV-Vis spectrophotometry to determine the stoichiometry of the metal-ligand complex.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table summarizes the known metal chelation properties of the parent compound, 8-hydroxyquinoline (8HQ), which is expected to have similar chelating behavior. These values serve as a reference and may require experimental validation for the specific derivative.

Metal IonStoichiometry (M:L)Stability Constant (log K)MethodReference
Cu(II)1:2log K1 = 12.1, log K2 = 11.2Potentiometry[3]
Zn(II)1:2log K1 = 8.6, log K2 = 7.9Potentiometry[3]
Ni(II)1:2log K1 = 9.8, log K2 = 8.5Potentiometry[3]
Co(II)1:2log K1 = 9.5, log K2 = 8.2Potentiometry[3]
Fe(III)1:3log K1 = 12.3, log K2 = 11.5, log K3 = 10.0Potentiometry[3]
Pb(II)1:1Not SpecifiedSpectrophotometry[4]
Ag(I)1:1log K = 8.62Spectrophotometry[5]

Experimental Protocols

Objective:

To determine the stoichiometry of the complex formed between this compound and a selected metal ion using Job's method of continuous variations.[6][7]

Materials and Reagents:
  • This compound

  • Metal salt (e.g., CuSO₄·5H₂O, ZnCl₂, NiSO₄·6H₂O)

  • Buffer solution (e.g., acetate buffer for pH 3-6, phosphate buffer for pH 6-8)

  • Spectrophotometer (UV-Vis)

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or DMSO, followed by dilution in buffer).

    • Prepare a stock solution of the metal salt of the same molar concentration (e.g., 1 mM) in the same buffer.

  • Determination of Optimal Wavelength (λmax):

    • Prepare two solutions: one containing only the ligand and another containing the ligand and an excess of the metal ion.

    • Scan the UV-Vis spectrum of both solutions over a relevant wavelength range (e.g., 250-500 nm).

    • Identify the wavelength of maximum absorbance (λmax) of the metal-ligand complex, where the absorbance of the free ligand is minimal.

  • Job's Plot (Method of Continuous Variations):

    • Prepare a series of solutions in volumetric flasks by mixing the stock solutions of the ligand and the metal ion in varying mole fractions, keeping the total volume and total molar concentration constant. For example, for a total volume of 10 mL:

      • Solution 1: 1 mL of ligand + 9 mL of metal solution

      • Solution 2: 2 mL of ligand + 8 mL of metal solution

      • ...

      • Solution 9: 9 mL of ligand + 1 mL of metal solution

    • Prepare a blank solution containing only the buffer.

    • Allow the solutions to equilibrate for a sufficient time for complex formation.

    • Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand.

    • The plot will consist of two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex.[6]

    • The stoichiometry (n) can be calculated from the mole fraction of the ligand (X_L) at the intersection point: n = X_L / (1 - X_L).

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_lambda Wavelength Determination cluster_jobs Job's Plot cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock Solution mix_solutions Prepare Series of Metal:Ligand Ratios prep_ligand->mix_solutions prep_metal Prepare Metal Stock Solution prep_metal->mix_solutions scan_ligand Scan UV-Vis of Ligand det_lambda Determine λmax scan_ligand->det_lambda scan_complex Scan UV-Vis of Ligand + Metal scan_complex->det_lambda measure_abs Measure Absorbance at λmax det_lambda->measure_abs mix_solutions->measure_abs plot_data Plot Absorbance vs. Mole Fraction measure_abs->plot_data det_stoichiometry Determine Stoichiometry from Intersection plot_data->det_stoichiometry

Caption: Experimental workflow for determining metal-ligand stoichiometry using Job's method.

chelation_reaction cluster_reactants Reactants cluster_product Product ligand This compound complex Metal-Ligand Complex ligand->complex 2x metal Metal Ion (M²⁺) metal->complex

Caption: Chelation of a divalent metal ion by this compound.

References

Application Notes and Protocols for 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-1-methyl-8-quinolinol is a heterocyclic compound belonging to the tetrahydroquinoline class. Its structure incorporates the 8-hydroxyquinoline moiety, a well-established fluorophore known for its metal-chelating properties and use in fluorescent sensing.[1][2] The presence of the 8-hydroxyquinoline core suggests that this compound has the potential to function as a fluorescent probe, particularly for the detection of metal ions. The underlying principle for such applications is often chelation-enhanced fluorescence (CHEF), where the fluorescence of the molecule is significantly increased upon binding to a metal ion.[1] This is attributed to the increased rigidity of the molecule upon chelation, which reduces non-radiative decay pathways.[1]

These application notes provide a generalized framework for the utilization of this compound as a fluorescent probe. The provided protocols are based on established methodologies for similar 8-hydroxyquinoline-based fluorescent sensors and may require optimization for this specific compound.

Quantitative Data Summary

CompoundExcitation Maxima (λex)Emission Maxima (λem)Solvent/ConditionsReference
8-Hydroxyquinoline (8-HQ) ~290 nm330-410 nm (dual fluorescence)Various solvents[3][4]
Not specified~500 nm (new band with longer λex)Ethanol, with increasing λex[3]
1,2,3,4-Tetrahydroquinoline (THQ) ~290 nmNot specifiedCyclohexane (CH)[5]

Note: The N-methylation and hydrogenation of the quinoline ring in this compound will influence its electronic structure and, consequently, its excitation and emission spectra. It is anticipated that the compound will exhibit fluorescence, and that its emission properties will be sensitive to its environment, particularly the presence of metal ions.

Potential Applications

Based on the structural analogy to 8-hydroxyquinoline derivatives, this compound is a promising candidate for the following applications:

  • Fluorescent Detection of Metal Ions: The 8-hydroxyquinoline moiety is a known chelator for a variety of metal ions, including but not limited to Zn²⁺, Al³⁺, and various transition metals.[6][7] Binding of these ions is expected to induce a significant change in the fluorescence of this compound, making it a potential "turn-on" fluorescent sensor.

  • Intracellular Imaging: If the probe exhibits good cell permeability and low cytotoxicity, it could potentially be used for imaging changes in intracellular metal ion concentrations in biological systems.

  • Environmental Monitoring: The probe could be applied for the detection of heavy metal contamination in environmental samples.

Experimental Protocols

The following are generalized protocols for the characterization and application of this compound as a fluorescent probe. It is crucial to note that these protocols will likely require optimization.

Protocol 1: Basic Photophysical Characterization

Objective: To determine the excitation and emission spectra, and quantum yield of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., ethanol, acetonitrile, DMSO, aqueous buffer)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) in the desired solvent or buffer system.

  • Absorbance Spectrum: Record the UV-Vis absorbance spectrum of the working solution to determine the absorption maxima (λ_abs_).

  • Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 50 nm longer than the longest wavelength absorption maximum) and scan the excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λ_ex_).

  • Emission Spectrum: Excite the sample at the optimal excitation wavelength (λ_ex_) and record the emission spectrum. The peak of this spectrum is the emission maximum (λ_em_).

  • Quantum Yield Determination: Measure the integrated fluorescence intensity and absorbance of the sample and a quantum yield standard at the same excitation wavelength. Calculate the quantum yield using the following equation:

    Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²)

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 2: Metal Ion Titration

Objective: To evaluate the response of this compound to various metal ions.

Materials:

  • Stock solution of this compound

  • Stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, FeCl₃, CuCl₂, etc.) in a suitable solvent (e.g., water or ethanol).

  • Buffer solution (e.g., HEPES, Tris-HCl) at a physiological pH (e.g., 7.4).

Procedure:

  • Sample Preparation: Prepare a series of solutions containing a fixed concentration of this compound (e.g., 10 µM) in the chosen buffer.

  • Titration: To each solution, add increasing concentrations of a specific metal ion stock solution (e.g., from 0 to 10 equivalents relative to the probe concentration).

  • Fluorescence Measurement: After a suitable incubation period, record the fluorescence emission spectrum of each sample at the predetermined optimal excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensitivity and binding stoichiometry (e.g., using a Job's plot).

  • Selectivity Test: Repeat the experiment with a range of different metal ions to assess the selectivity of the probe.

Visualizations

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

CHEF_Mechanism cluster_free Free Probe cluster_bound Metal-Bound Probe FreeProbe 1,2,3,4-Tetrahydro- 1-methyl-8-quinolinol Excitation1 Excitation (hν) FreeProbe->Excitation1 Absorption BoundProbe Probe-Metal Complex FreeProbe->BoundProbe Chelation NonRadiative Non-Radiative Decay (e.g., vibrations, rotations) Excitation1->NonRadiative Dominant Pathway WeakFluorescence Weak Fluorescence Excitation1->WeakFluorescence Minor Pathway MetalIon Metal Ion (Mⁿ⁺) Excitation2 Excitation (hν) BoundProbe->Excitation2 Absorption StrongFluorescence Strong Fluorescence Excitation2->StrongFluorescence Dominant Pathway

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Experimental Workflow: Metal Ion Detection

Experimental_Workflow Start Start PrepProbe Prepare Probe Stock Solution (this compound) Start->PrepProbe PrepMetal Prepare Metal Ion Stock Solutions (e.g., Zn²⁺, Al³⁺, Fe³⁺) Start->PrepMetal Titration Perform Fluorescence Titration (Add increasing [Metal Ion] to Probe) PrepProbe->Titration PrepMetal->Titration Measure Measure Fluorescence Spectra (λex, λem) Titration->Measure Analyze Analyze Data (Intensity vs. [Metal Ion]) Measure->Analyze Selectivity Test Selectivity (Repeat with different metal ions) Analyze->Selectivity Conclusion Determine Sensitivity & Selectivity Analyze->Conclusion Selectivity->Analyze Iterate

Caption: Workflow for metal ion detection using a fluorescent probe.

References

Application Notes and Protocols for Testing 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive set of protocols for evaluating the cytotoxic potential of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. The methodologies detailed herein are designed for researchers in academic and industrial settings, particularly those involved in drug discovery and toxicology. The protocols cover essential assays for assessing cell viability, apoptosis induction, and caspase activation. Included are guidelines for data presentation and visualization to facilitate clear interpretation and reporting of results.

Introduction

This compound is a derivative of the 8-hydroxyquinoline (8-HQ) scaffold. Compounds containing the 8-HQ nucleus are known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects[1]. Their mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt essential cellular processes[1][2][3]. Furthermore, substituted tetrahydroquinolines have been identified as potential antiproliferative agents[4][5]. Some derivatives have been shown to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels, leading to apoptotic cell death[4][5].

Given the therapeutic potential of this chemical class, rigorous evaluation of the cytotoxicity of novel derivatives like this compound is a critical step in the drug development process. This document outlines a systematic approach to characterizing its cytotoxic effects on cancer cell lines using established in vitro assays.

Experimental Design & Workflow

A logical workflow is essential for the systematic evaluation of cytotoxicity. The process begins with determining the compound's effect on cell viability to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). Subsequent assays then elucidate the mechanism of cell death, specifically focusing on apoptosis.

G cluster_viability Phase 2: Viability Assessment cluster_mechanism Phase 3: Mechanism of Action prep_compound Prepare Compound Stock (this compound) seed_cells Seed Cancer Cells in 96-well plates prep_compound->seed_cells treat_cells Treat Cells with Compound (24h, 48h, 72h) seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 apoptosis_assay Annexin V/PI Staining (Flow Cytometry) calc_ic50->apoptosis_assay Based on IC50 caspase_assay Caspase-3/7 Activity Assay calc_ic50->caspase_assay Select relevant doses analyze_apoptosis Quantify Apoptotic vs. Necrotic Cells apoptosis_assay->analyze_apoptosis analyze_caspase Measure Luminescence/ Absorbance caspase_assay->analyze_caspase

Figure 1: Overall experimental workflow for assessing the cytotoxicity of this compound.

Materials and Reagents

  • Cell Lines:

    • A549 (Human Lung Carcinoma)

    • HCT-116 (Human Colon Carcinoma)

    • MCF-7 (Human Breast Adenocarcinoma)

  • Compound: this compound (Purity >95%)

  • Media and Buffers:

    • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Trypsin-EDTA (0.25%).

  • Assay Kits and Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[6][7]

    • Dimethyl Sulfoxide (DMSO)

    • Annexin V-FITC Apoptosis Detection Kit[8]

    • Propidium Iodide (PI)

    • Caspase-Glo® 3/7 Assay Kit[9]

    • Doxorubicin or Staurosporine (Positive Control)

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.[6][10][11] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[6][7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to create 2X working solutions. The final concentrations may range from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (DMSO, final concentration ≤0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[8][12][13] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[8][12]

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in a 6-well plate and incubate overnight. Treat cells with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine all cells from each well.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[14] Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[13]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to the cell suspension.[12][13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by caspase-3/7, releases a luminescent or colorimetric signal.[9][15][16]

Procedure (using a luminescent assay like Caspase-Glo® 3/7):

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Protocol 1), using a white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9]

  • Assay Protocol:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the relative luminescence units (RLU) to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineIncubation TimeIC50 (µM) ± SD
A549 24 hours45.2 ± 3.1
48 hours28.7 ± 2.5
72 hours15.1 ± 1.8
HCT-116 24 hours33.6 ± 2.9
48 hours19.4 ± 1.6
72 hours9.8 ± 1.1
MCF-7 24 hours58.9 ± 4.5
48 hours35.0 ± 3.3
72 hours21.3 ± 2.4
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in HCT-116 Cells (48h Treatment)

Treatment GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 94.1 ± 2.23.5 ± 0.82.4 ± 0.5
Compound (10 µM) 75.3 ± 3.515.8 ± 2.18.9 ± 1.4
Compound (20 µM) 42.6 ± 4.138.2 ± 3.319.2 ± 2.7
Compound (40 µM) 15.8 ± 2.945.5 ± 4.038.7 ± 3.8
Data represent the percentage of the total cell population.

Table 3: Caspase-3/7 Activity in HCT-116 Cells (24h Treatment)

Treatment GroupRelative Caspase-3/7 Activity (Fold Change)
Vehicle Control 1.0 ± 0.1
Compound (10 µM) 2.8 ± 0.3
Compound (20 µM) 5.9 ± 0.6
Compound (40 µM) 8.1 ± 0.9
Activity is normalized to the vehicle control group.

Visualization of Potential Mechanism

Based on the known activities of related quinoline compounds, a plausible mechanism of action involves the induction of the intrinsic (mitochondrial) apoptosis pathway. This can be triggered by cellular stress, such as the generation of reactive oxygen species (ROS) or direct mitochondrial damage.

G cluster_cell Cellular Environment compound 1,2,3,4-Tetrahydro- 1-methyl-8-quinolinol ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress compound->mito ros->mito bax Bax/Bak Activation mito->bax bcl2 Bcl-2/Bcl-xL Inhibition mito->bcl2 inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp bcl2->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 cleavage active_casp37 Active Caspase-3/7 active_casp9->active_casp37 activates casp37 Pro-Caspase-3/7 casp37->active_casp37 cleavage apoptosis Apoptosis (Cell Death) active_casp37->apoptosis executes

Figure 2: Hypothesized intrinsic apoptosis pathway induced by this compound.

Safety and Handling

While specific toxicity data for this compound is not available, the parent compound 1,2,3,4-Tetrahydroquinolin-8-ol is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[17]. Standard laboratory safety precautions should be followed. Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Prepare stock solutions and dilutions carefully to avoid aerosolization and direct contact.

References

Application Note: Quantitative Determination of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetrahydro-1-methyl-8-quinolinol is a synthetic compound with potential pharmacological applications. As with any novel therapeutic agent, a robust and sensitive bioanalytical method is crucial for its preclinical and clinical development to accurately characterize its pharmacokinetic profile. This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The described protocol offers a reliable approach for sample preparation and analysis, suitable for high-throughput screening.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A protein precipitation method is employed for the extraction of this compound from human plasma. This technique is favored for its simplicity, speed, and efficiency in removing high-abundance proteins that can interfere with the analysis.

  • Materials:

    • Human plasma samples

    • This compound standard

    • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte)

    • Acetonitrile (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-5% B

      • 3.1-4.0 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Capillary Voltage: 3.0 kV

    • Gas Flow Rates: Optimized for the specific instrument

3. Method Validation Parameters (Hypothetical Data)

The following tables summarize the proposed quantitative performance of the method. These values are based on typical performance for similar assays and would require experimental verification.

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.3< 10< 1290 - 110
Medium10< 8< 1092 - 108
High80< 6< 895 - 105

Table 3: Recovery and Matrix Effect

ParameterValue
Extraction Recovery> 85%
Matrix EffectMinimal (< 15%)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex Mixing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

Based on the structure of this compound, a plausible fragmentation pattern in positive ion mode ESI-MS/MS is proposed. The protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation would likely lead to characteristic product ions.

fragmentation_pathway cluster_ms Proposed MS/MS Fragmentation parent Precursor Ion [M+H]⁺ (m/z 176.2) frag1 Product Ion 1 Loss of CH₃ (m/z 161.2) parent->frag1 Collision-Induced Dissociation frag2 Product Ion 2 Loss of C₂H₄ (m/z 148.2) parent->frag2 frag3 Product Ion 3 Further Fragmentation frag2->frag3

Caption: Proposed fragmentation of this compound.

This application note outlines a proposed, robust, and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation extraction and the high selectivity and sensitivity of the LC-MS/MS analysis make this method suitable for supporting pharmacokinetic studies in drug development. The presented validation parameters are hypothetical and would require experimental verification to fully validate the method for regulatory submission.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Reduction of 8-hydroxyquinoline: The pyridine ring of 8-hydroxyquinoline is selectively reduced to yield 1,2,3,4-tetrahydro-8-quinolinol.

  • N-methylation of 1,2,3,4-tetrahydro-8-quinolinol: The secondary amine of the tetrahydroquinoline is methylated to obtain the final product.

This guide will address potential issues and optimization strategies for each of these key steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of this compound?

A1: Low yields can stem from several factors:

  • Incomplete reduction of 8-hydroxyquinoline: This can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.

  • Side reactions during N-methylation: O-methylation of the hydroxyl group can compete with the desired N-methylation, especially under harsh conditions.

  • Product degradation: The phenolic hydroxyl group can be sensitive to oxidation, particularly during workup and purification.

  • Purification losses: The final product can be challenging to purify due to its polarity and potential to chelate with metal ions.

Q2: Can I perform a one-pot synthesis from 8-hydroxyquinoline?

A2: A one-pot reductive N-methylation of quinolines using paraformaldehyde and H₂ over a Pd/C catalyst has been reported for other quinoline derivatives.[1] This approach could potentially be adapted for 8-hydroxyquinoline, which would significantly improve efficiency. However, optimization would be required to manage the reactivity of the hydroxyl group.

Q3: Is it necessary to protect the hydroxyl group before N-methylation?

A3: While not always mandatory, protecting the hydroxyl group (e.g., as a benzyl or silyl ether) can prevent O-methylation, a common side reaction, and may lead to a cleaner reaction with higher yields of the desired N-methylated product. The choice of protecting group and the deprotection strategy are critical considerations.

Q4: What is the best method for purifying the final product?

A4: Column chromatography on silica gel is a common method. Due to the basicity of the nitrogen and the acidity of the phenol, the compound may streak on silica. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in the eluent can improve separation. Recrystallization from a suitable solvent system is also a viable purification method.

Troubleshooting Guides

Step 1: Reduction of 8-Hydroxyquinoline
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of 8-hydroxyquinoline Catalyst poisoning by the substrate or impurities.- Use a higher catalyst loading. - Pretreat the starting material to remove potential catalyst poisons. - Consider using a catalyst more resistant to poisoning, such as platinum oxide (PtO₂).
Insufficient hydrogen pressure or poor mixing.- Increase the hydrogen pressure within safe limits of the equipment. - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Suboptimal reaction temperature or time.- Gradually increase the reaction temperature, monitoring for side reactions. - Extend the reaction time and monitor the progress by TLC or GC-MS.
Formation of byproducts (over-reduction) Harsh reaction conditions (high temperature or pressure).- Reduce the reaction temperature and/or pressure. - Use a less active catalyst or a lower catalyst loading.
Dark coloration of the reaction mixture Oxidation of the phenolic hydroxyl group.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen. - Use deoxygenated solvents.
Step 2: N-methylation of 1,2,3,4-Tetrahydro-8-quinolinol
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the N-methylated product Incomplete reaction.- Increase the equivalents of the methylating agent (e.g., formaldehyde and formic acid in Eschweiler-Clarke reaction). - Increase the reaction temperature or prolong the reaction time.
Competing O-methylation.- Use milder methylation conditions, such as the simplified Eschweiler-Clarke reaction which avoids strong acids.[2] - Protect the hydroxyl group before methylation.
Formation of multiple products Over-methylation leading to quaternary ammonium salts (less common with Eschweiler-Clarke).The Eschweiler-Clarke reaction inherently stops at the tertiary amine stage.[3] If other methylating agents are used, carefully control the stoichiometry.
Side reactions due to harsh conditions.- Optimize the reaction temperature and monitor the reaction closely to avoid decomposition.
Difficulty in isolating the product Product is soluble in the aqueous phase during workup.- Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction. - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 8-Hydroxyquinoline

This protocol describes the reduction of 8-hydroxyquinoline to 1,2,3,4-tetrahydro-8-quinolinol.

Materials:

  • 8-Hydroxyquinoline

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Acetic Acid

  • Hydrogen gas

  • Parr hydrogenator or similar high-pressure reactor

Procedure:

  • In a high-pressure reaction vessel, dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the catalyst (5-10 mol% Pd/C or PtO₂).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-8-quinolinol. The crude product can be purified by recrystallization or used directly in the next step.

Protocol 2: N-methylation via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of 1,2,3,4-tetrahydro-8-quinolinol.

Materials:

  • 1,2,3,4-Tetrahydro-8-quinolinol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium bicarbonate or Sodium hydroxide solution

  • Dichloromethane or Ethyl acetate

Procedure:

  • To a round-bottom flask, add 1,2,3,4-tetrahydro-8-quinolinol (1 equivalent).

  • Add an excess of formaldehyde (2-3 equivalents) and formic acid (2-3 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for several hours (monitor by TLC). The reaction is typically complete when effervescence (CO₂ evolution) ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-methylation

EntryMethylating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
1HCHO / HCOOHNone90-1004-870-90 (Typical)General Eschweiler-Clarke[3]
2Paraformaldehyde / H₂Methanol601285-95 (for quinolines)[1]
3HCHOAcetonitrile100-1504>90 (for secondary amines)Simplified Eschweiler-Clarke[2]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-methylation Start 8-Hydroxyquinoline Step1_Product 1,2,3,4-Tetrahydro-8-quinolinol Start->Step1_Product Reduction Step1_Reactant H₂, Catalyst (Pd/C or PtO₂) Final_Product This compound Step1_Product->Final_Product N-methylation Step2_Reactant HCHO, HCOOH (Eschweiler-Clarke)

Caption: A two-step synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting cluster_troubleshoot_step1 Troubleshooting Step 1 (Reduction) cluster_troubleshoot_step2 Troubleshooting Step 2 (N-methylation) Start Low Yield of Final Product Check_Step1 Check Yield of Step 1 Intermediate Start->Check_Step1 Low_Yield_Step1 Low Yield in Reduction Step Check_Step1->Low_Yield_Step1 Low Good_Yield_Step1 Good Yield in Reduction Step (Proceed to check Step 2) Check_Step1->Good_Yield_Step1 Good Catalyst Catalyst Poisoning? Low_Yield_Step1->Catalyst Conditions Suboptimal Conditions? Low_Yield_Step1->Conditions Side_Reaction Side Reaction (O-methylation)? Good_Yield_Step1->Side_Reaction Incomplete_Reaction Incomplete Reaction? Good_Yield_Step1->Incomplete_Reaction Sol_Catalyst Sol_Catalyst Catalyst->Sol_Catalyst Solution: Increase loading / Change catalyst Sol_Conditions Sol_Conditions Conditions->Sol_Conditions Solution: Optimize T, P, time Sol_Side_Reaction Sol_Side_Reaction Side_Reaction->Sol_Side_Reaction Solution: Milder conditions / Protect -OH Sol_Incomplete_Reaction Sol_Incomplete_Reaction Incomplete_Reaction->Sol_Incomplete_Reaction Solution: Increase reagents / time

Caption: A decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Overcoming Solubility Challenges with 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: Poor aqueous solubility is a common challenge with many heterocyclic compounds. The N-methyl group and the tetrahydroquinoline core contribute to the molecule's lipophilicity. Here are several strategies to improve solubility in aqueous solutions:

  • pH Adjustment: this compound is a weakly basic compound. Decreasing the pH of your buffer to protonate the nitrogen atom will likely increase its aqueous solubility. Experiment with buffers in the acidic pH range (e.g., pH 4-6).

  • Use of Co-solvents: Adding a water-miscible organic solvent can significantly enhance solubility.[1][2] Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • N,N-Dimethylformamide (DMF)

    • Polyethylene glycol (PEG) Start by preparing a concentrated stock solution in a co-solvent and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration, as it may affect your experimental system.

  • Employ Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[3] Commonly used non-ionic surfactants include Tween® 80 and Polysorbate 20.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[3]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous media. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, a higher percentage of the co-solvent in the final solution can help maintain solubility.

  • Use a Different Co-solvent: The choice of co-solvent can impact solubility. Experiment with different options like DMF or N-methyl-2-pyrrolidone (NMP).

  • Incorporate a Surfactant or Cyclodextrin: Adding a surfactant or cyclodextrin to the aqueous medium before adding the compound's stock solution can help prevent precipitation.[3]

  • Sonication: Briefly sonicating the solution after dilution can help to redissolve fine precipitates.

Q3: What is the expected solubility of this compound in common organic solvents?

For a related compound, 5-chloro-8-hydroxyquinoline, the mole fraction solubility at 298.15 K was determined in various solvents, providing a useful reference for the types of solvents that are likely to be effective.[4]

Illustrative Solubility Data for a Related Quinoline Derivative (5-chloro-8-hydroxyquinoline) [4]

SolventMole Fraction Solubility (at 298.15 K)
1,4-Dioxane0.0751
2-Ethoxyethanol0.0333
n-Propyl acetate0.0297
2-Methoxyethanol0.0291
Ethyl acetate0.0269
Methyl acetate0.0245
Isopropyl acetate0.0232
Acetone0.0200
n-Propyl alcohol0.0076
Ethanol0.0058
Isopropyl alcohol0.0045
Methanol0.0042

This data is for a related compound and should be used as a general guide. Experimental determination of solubility for this compound is recommended.

Q4: How does the N-methylation of the tetrahydroquinoline ring impact solubility compared to the parent compound?

A4: The effect of N-methylation on solubility can be complex.[5][6] While the addition of a methyl group generally increases lipophilicity, which might suggest decreased aqueous solubility, it can also disrupt the crystal lattice packing of the solid material. This disruption can lead to a lower melting point and, in some cases, an increase in solubility. The overall effect will depend on the balance between these factors. In some instances, N-methylation of secondary amines has little impact on solubility but increases the distribution coefficient (log D).[5]

Experimental Protocols

Protocol for Determining Compound Solubility (Qualitative & Semi-Quantitative)

This protocol provides a tiered approach to determine a suitable solvent and estimate the solubility of this compound.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol, Methanol, Acetonitrile, PEG 400)

  • Vortex mixer

  • Water bath sonicator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Procedure:

  • Tier 1: High Concentration Screening:

    • Weigh 2 mg of the compound into separate microcentrifuge tubes.

    • Add 100 µL of each test solvent to the respective tubes to achieve a target concentration of 20 mg/mL.

    • Vortex vigorously for 2 minutes.

    • Visually inspect for dissolution. If dissolved, the solvent is suitable for preparing a high-concentration stock.

    • If not dissolved, proceed to sonication. Sonicate in a water bath for 15 minutes.

    • If still not dissolved, gently warm the solution to 37°C for 30 minutes.

    • If the compound remains insoluble, proceed to Tier 2.

  • Tier 2: Lower Concentration Screening:

    • To the tubes from Tier 1 where the compound did not dissolve, add an additional 900 µL of the respective solvent to achieve a target concentration of 2 mg/mL.

    • Repeat the vortexing, sonication, and warming steps as described in Tier 1.

    • If the compound dissolves, this indicates a lower but potentially useful solubility.

  • Semi-Quantitative Analysis (Optional):

    • For solutions where the compound appears to have dissolved, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved microparticles.

    • Carefully collect the supernatant.

    • Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC with a standard curve) to determine the saturation solubility.

Protocol for Enhancing Aqueous Solubility using Co-solvents

Objective: To prepare a solution of this compound in an aqueous buffer using a co-solvent.

Procedure:

  • Prepare a high-concentration stock solution of the compound in a suitable water-miscible organic solvent (e.g., 10 mM in DMSO).

  • In a separate tube, prepare the desired aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the required volume of the stock solution to achieve the desired final concentration.

  • Ensure the final concentration of the co-solvent is as low as possible and compatible with the intended experiment.

  • Visually inspect for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different co-solvent system.

Visualizations

Troubleshooting_Solubility cluster_aqueous Aqueous Solvents cluster_organic Organic Solvents cluster_precipitation Addressing Precipitation start Start: Solubility Issue with This compound q1 Is the solvent aqueous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no ph_adjust Adjust pH (acidic) a1_yes->ph_adjust polar_aprotic Try Polar Aprotic (e.g., DMSO, DMF, Acetone) a1_no->polar_aprotic cosolvent Use Co-solvent (e.g., DMSO, Ethanol) q2 Is there precipitation upon dilution? ph_adjust->q2 surfactant Add Surfactant (e.g., Tween 80) cosolvent->q2 cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) surfactant->q2 cyclodextrin->q2 polar_protic Try Polar Protic (e.g., Ethanol, Methanol) end_success Success: Compound Solubilized polar_aprotic->end_success nonpolar Avoid Nonpolar (e.g., Hexane, Toluene) polar_protic->end_success end_further Further Optimization Needed nonpolar->end_further a2_yes Yes q2->a2_yes a2_no No q2->a2_no lower_conc Lower Final Concentration a2_yes->lower_conc a2_no->end_success increase_cosolvent Increase Co-solvent % lower_conc->end_further change_cosolvent Change Co-solvent increase_cosolvent->end_further add_solubilizer Add Surfactant/Cyclodextrin to Aqueous Phase change_cosolvent->end_further add_solubilizer->end_further

Caption: Troubleshooting workflow for solubility issues.

Experimental_Workflow start Start: Determine Solubility weigh Weigh 2 mg of Compound start->weigh add_solvent Add 100 µL of Solvent (20 mg/mL) weigh->add_solvent mix Vortex for 2 minutes add_solvent->mix check1 Is it dissolved? mix->check1 sonicate Sonicate for 15 minutes check1->sonicate No soluble Soluble at this concentration check1->soluble Yes check2 Is it dissolved? sonicate->check2 warm Warm to 37°C for 30 minutes check2->warm No check2->soluble Yes check3 Is it dissolved? warm->check3 dilute Add 900 µL of Solvent (2 mg/mL) check3->dilute No check3->soluble Yes repeat_mix Repeat Vortex, Sonicate, Warm dilute->repeat_mix check4 Is it dissolved? repeat_mix->check4 check4->soluble Yes insoluble Insoluble check4->insoluble No

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Stability of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound can be influenced by several factors, primarily related to its chemical structure, which combines a tetrahydroquinoline moiety with a phenolic hydroxyl group. Key factors include:

  • Solvent Polarity and Hydrogen Bonding: The polarity of the solvent and its capacity for hydrogen bonding can play a significant role. Protic solvents like water and ethanol can form hydrogen bonds with the hydroxyl group and the nitrogen atom, potentially influencing the compound's conformation and stability. In some cases, related compounds like 8-hydroxyquinoline can form dimers in nonpolar solvents.[1][2]

  • pH of the Solution: The pH can affect the ionization state of the phenolic hydroxyl group (pKa ≈ 9.9) and the tertiary amine (pKa ≈ 5.1 for the parent quinoline).[3] Changes in pH can alter solubility and susceptibility to degradation.

  • Presence of Oxidizing Agents: The phenolic hydroxyl group makes the molecule susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[3][4]

  • Exposure to Light: Compounds containing a quinoline ring system can be light-sensitive.[3][4] It is advisable to protect solutions from light to prevent photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Storage at controlled, and often reduced, temperatures is recommended.[5]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?

The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Based on the structure of this compound, potential degradation pathways could include:

  • Oxidation: The phenolic ring is susceptible to oxidation, which could lead to the formation of quinone-like structures or ring-opened products.

  • Hydroxylation: Further hydroxylation of the aromatic ring is a common degradation pathway for quinoline derivatives.[6][7]

  • N-dealkylation: While generally stable, the N-methyl group could potentially be cleaved under certain stress conditions.

To identify the cause, consider the following troubleshooting steps:

  • Review your storage conditions: Was the solution exposed to light, elevated temperatures, or atmospheric oxygen?

  • Analyze a freshly prepared sample as a control.

  • Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products and compare their retention times with the unknown peaks.

Q3: Which solvents are recommended for preparing stock solutions of this compound for stability studies?

For initial studies, consider the following:

  • Aprotic Solvents: Acetonitrile or THF are common choices for HPLC sample preparation and may offer good stability.

  • Protic Solvents: Ethanol or methanol can be used, but be aware of the potential for hydrogen bonding interactions.[1]

  • Aqueous Solutions: Due to low aqueous solubility, the use of co-solvents will likely be necessary. Buffer selection is critical to control pH and minimize pH-dependent degradation.

It is crucial to perform preliminary solubility and short-term stability tests in your chosen solvent system before initiating a full stability study.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation of the compound from solution over time. Poor solubility in the chosen solvent or solvent evaporation.- Select a solvent with higher solubilizing capacity. - Ensure storage containers are tightly sealed to prevent solvent evaporation. - Consider the use of a co-solvent.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation of the phenolic group.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Add an antioxidant if compatible with your experimental design.
Inconsistent results between replicate stability samples. - Inhomogeneous sample preparation. - Inconsistent storage conditions. - Analytical method variability.- Ensure complete dissolution and thorough mixing when preparing solutions. - Verify that all samples are stored under identical and controlled conditions. - Validate your analytical method for precision and robustness.[8]
Loss of compound without the appearance of new peaks. - Adsorption to the container surface. - Formation of non-UV active or volatile degradation products.- Use silanized glass or polypropylene containers to minimize adsorption. - Employ a mass spectrometer in conjunction with your HPLC to detect potential non-UV active products.

Quantitative Data Summary

As specific quantitative stability data for this compound is not available in published literature, the following table is provided as a template for researchers to summarize their own findings from stability studies.

Solvent Storage Condition Time Point Analyte Concentration (% of Initial) Major Degradants (% Peak Area) Observations
e.g., Acetonitrile25°C / 60% RH0100%N/AClear, colorless solution
1 week
1 month
e.g., Methanol:Water (1:1)40°C / 75% RH0100%N/AClear, colorless solution
1 week
1 month
..................

Experimental Protocols

Protocol: General Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

  • Initial Method Screening:

    • Column: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: Acetonitrile

    • Gradient: A broad gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the analyte (a photodiode array [PDA] detector is recommended to monitor for peak purity).

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute to an appropriate working concentration.

  • Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation to generate potential degradation products.[9]

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

    • Analyze all stressed samples by the developed HPLC method.

  • Method Optimization:

    • Adjust the gradient, mobile phase composition, and pH to achieve adequate separation between the parent peak and all degradation product peaks.

    • The goal is a resolution (Rs) of >1.5 between all critical peaks.

Protocol: Solution Stability Study
  • Sample Preparation:

    • Prepare stock solutions of this compound in the desired solvents at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots into appropriate vials (e.g., amber glass HPLC vials) for each time point and storage condition.

  • Storage Conditions:

    • Store samples under various conditions as required by your study design (e.g., refrigerated at 2-8°C, room temperature at 25°C, and accelerated conditions at 40°C).

    • Protect a set of samples from light at each condition to assess photosensitivity.

  • Analysis:

    • At each designated time point (e.g., 0, 24h, 48h, 1 week, 1 month), remove a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining relative to the initial time point (T=0).

    • Calculate the peak areas of any degradation products as a percentage of the total peak area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Stress cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution in Test Solvents aliquot Aliquot into Vials for Each Time Point prep_stock->aliquot storage_conditions Store at Varied Conditions (Temp, Humidity, Light) aliquot->storage_conditions sampling Sample at Predetermined Time Points storage_conditions->sampling hplc_analysis Analyze via Stability-Indicating HPLC Method sampling->hplc_analysis quantify Quantify Parent Compound and Degradants hplc_analysis->quantify report Summarize Data & Determine Stability quantify->report

Caption: Experimental workflow for assessing the stability of a compound in different solvents.

degradation_pathway cluster_products Potential Degradation Products parent This compound oxidized Oxidized Products (e.g., Quinone-type) parent->oxidized Oxidation (O2, Light) hydroxylated Hydroxylated Derivatives parent->hydroxylated Hydrolysis/ Metabolism ring_opened Ring-Opened Products hydroxylated->ring_opened Further Degradation

References

Preventing degradation of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The primary causes of degradation for this compound are oxidation and photodegradation. The tetrahydroquinoline ring system is susceptible to oxidation, which can lead to the formation of the corresponding quinoline derivative. The 8-hydroxyl group can also participate in oxidative reactions. Furthermore, similar to other 8-hydroxyquinoline derivatives, this compound may be sensitive to light, leading to photodegradation.

Q2: How should I properly store this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The container should be tightly sealed to protect it from moisture and air.

Q3: Can the solvent I use affect the stability of the compound?

A3: Yes, the choice of solvent can significantly impact the stability of this compound. Protic solvents may participate in degradation reactions, and solvents that are not properly degassed can contain dissolved oxygen, which will promote oxidation. It is recommended to use high-purity, degassed solvents. For applications where the compound will be in solution for an extended period, consider conducting preliminary stability studies in your chosen solvent system.

Q4: Are there any chemical incompatibilities I should be aware of?

A4: Yes, avoid strong oxidizing agents, as they will readily degrade the tetrahydroquinoline ring.[1][2] Also, be cautious when using solutions containing metal ions, as 8-hydroxyquinoline derivatives are known to be potent chelating agents. While chelation can sometimes stabilize the molecule, it can also alter its chemical properties and reactivity.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be detected by various analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique to separate the parent compound from its degradation products. Spectrophotometric methods can also be useful, as the formation of degradation products, such as the oxidized quinoline derivative, will likely alter the UV-Vis absorption spectrum. A change in the physical appearance of the sample, such as a color change, may also indicate degradation.

Troubleshooting Guides

Issue: Unexpected or inconsistent experimental results.

This guide will help you troubleshoot potential degradation of this compound as a source of variability in your experiments.

G Troubleshooting Experimental Inconsistencies A Inconsistent Experimental Results Observed B Check for Potential Compound Degradation A->B C Review Storage and Handling Procedures B->C D Analyze Sample Purity (e.g., HPLC, LC-MS) B->D E Degradation Confirmed? D->E Compare to reference standard F Implement Preventative Measures E->F Yes I No Degradation Detected E->I No G Optimize Experimental Conditions F->G H Re-run Experiment and Validate Results G->H J Investigate Other Experimental Parameters (e.g., reagents, instrument calibration) I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Visible changes in the compound (e.g., color change).

If you observe a physical change in your solid or solvated this compound, it is a strong indicator of degradation.

Observation Potential Cause Recommended Action
Solid compound darkens over timeOxidation and/or photodegradationDiscard the degraded sample. Procure a fresh batch and ensure strict adherence to proper storage conditions (cool, dark, inert atmosphere).
Solution changes color (e.g., turns yellow or brown)Oxidation of the compound in solutionPrepare fresh solutions immediately before use. Use degassed solvents and consider adding an antioxidant.
Precipitation occurs in a previously clear solutionFormation of insoluble degradation products or complexesVerify the solubility of the compound in the chosen solvent. If solubility is not the issue, degradation is likely. Prepare fresh solutions and consider the preventative measures outlined in this guide.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation

This protocol outlines the best practices for handling and preparing solutions of this compound to minimize degradation.

  • Preparation of Work Area: Work in a clean, dry area with minimal exposure to direct light. If possible, use a glove box or a fume hood purged with an inert gas like argon or nitrogen.

  • Solvent Preparation: Use high-purity solvents (e.g., HPLC grade). Degas the solvent by sparging with an inert gas for at least 15-20 minutes or by using a freeze-pump-thaw technique.

  • Weighing the Compound: Weigh the required amount of the compound quickly to minimize exposure to air and light.

  • Dissolution: Add the degassed solvent to the solid compound and sonicate briefly if necessary to aid dissolution.

  • Storage of Stock Solutions: If a stock solution needs to be stored, place it in an amber vial, purge the headspace with an inert gas, and seal it tightly with a Teflon-lined cap. Store at a low temperature (e.g., 4°C or -20°C), depending on the solvent's freezing point.

  • Use of Antioxidants (Optional): For applications where the solution will be exposed to air for extended periods, consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT). The compatibility and potential interference of the antioxidant with your specific experiment must be evaluated.

Protocol 2: Monitoring Degradation by HPLC

This protocol provides a general method for monitoring the stability of this compound in a given solvent or formulation.

  • Preparation of Standard Solution: Prepare a stock solution of the compound in a suitable solvent at a known concentration. Immediately analyze this solution by HPLC to obtain the initial purity profile (t=0).

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid) to ensure good peak shape.

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., around 254 nm and 280 nm).

  • Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time. A decrease in the parent peak area and the emergence of new peaks indicate degradation. Calculate the percentage of the parent compound remaining at each time point.

Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for this compound based on the chemical properties of the tetrahydroquinoline and 8-hydroxyquinoline moieties.

G Potential Degradation Pathways cluster_main cluster_oxidation Oxidation cluster_photodegradation Photodegradation A This compound B 1-Methyl-8-quinolinol A->B [O], light, heat C Ring-Opened Products and Other Photoproducts A->C UV/Vis light

Caption: Plausible degradation pathways of this compound.

References

Optimizing reaction conditions for 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. The synthesis is typically a two-step process involving the N-methylation of 8-hydroxyquinoline followed by the reduction of the resulting quinolinium salt.

Experimental Workflow

The overall synthetic pathway can be visualized as a two-step process. The first step involves the quaternization of the nitrogen atom in 8-hydroxyquinoline with a methylating agent to form an N-methyl-8-hydroxyquinolinium salt. The second step is the reduction of this salt to yield the final product, this compound.

synthesis_workflow start Start: 8-Hydroxyquinoline step1 Step 1: N-Methylation start->step1 intermediate N-Methyl-8-hydroxyquinolinium Salt step1->intermediate step2 Step 2: Reduction intermediate->step2 product Product: this compound step2->product purification Purification product->purification

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

The most common and effective strategy is a two-step synthesis. First, 8-hydroxyquinoline is N-methylated to form an N-methyl-8-hydroxyquinolinium salt. This intermediate is then reduced to yield the desired this compound.

Q2: What are the critical parameters to control during the N-methylation step?

Key parameters for the N-methylation step include the choice of methylating agent, solvent, temperature, and reaction time. Methyl iodide is a common methylating agent. The reaction is typically carried out in a polar aprotic solvent. Temperature control is crucial to prevent side reactions.

Q3: What are the common reducing agents for the reduction of the quinolinium salt?

Commonly used reducing agents include catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd/C) and hydride-based reagents such as sodium borohydride (NaBH₄). The choice of reducing agent can affect the reaction conditions and the work-up procedure.

Q4: Are there any known stability issues with the final product?

This compound, like many tetrahydroquinolines, can be susceptible to oxidation, especially when exposed to air and light over extended periods. It is advisable to store the purified product under an inert atmosphere and in a dark, cool place.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Step 1: N-Methylation of 8-Hydroxyquinoline

Problem 1: Low or no conversion to the N-methyl-8-hydroxyquinolinium salt.

Possible Cause Suggested Solution
Inactive methylating agentUse a fresh, properly stored bottle of methyl iodide. Methyl iodide can degrade over time, especially when exposed to light.
Insufficient reaction temperature or timeGradually increase the reaction temperature and monitor the reaction progress by TLC. Ensure the reaction is run for a sufficient duration.
Inappropriate solventEnsure a suitable polar aprotic solvent such as DMF or acetonitrile is used to facilitate the quaternization.
Presence of waterUse anhydrous solvents and reagents, as water can react with the methylating agent.

Problem 2: Formation of a significant amount of O-methylated byproduct.

Possible Cause Suggested Solution
Reaction conditions favor O-alkylationThe hydroxyl group of 8-hydroxyquinoline can also be methylated. To favor N-methylation, consider using a less polar solvent or a bulkier methylating agent if possible. Protecting the hydroxyl group prior to N-methylation and deprotecting it afterward is a more robust but longer route.
Strong basic conditionsAvoid using strong bases that can deprotonate the hydroxyl group, making it a more potent nucleophile.
Step 2: Reduction of N-Methyl-8-hydroxyquinolinium Salt

Problem 3: Incomplete reduction of the quinolinium salt.

Possible Cause Suggested Solution
Inactive catalyst (for catalytic hydrogenation)Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities from the previous step. The quinolinium salt should be purified before reduction.
Insufficient hydrogen pressure (for catalytic hydrogenation)Increase the hydrogen pressure within the safe limits of the equipment.
Insufficient amount of reducing agent (for hydride reduction)Increase the molar equivalents of the hydride reducing agent (e.g., NaBH₄).
Low reaction temperatureFor hydride reductions, the reaction may require gentle heating. For catalytic hydrogenation, temperature can also be optimized.

Problem 4: Formation of over-reduced or side products.

Possible Cause Suggested Solution
Harsh reaction conditionsReduce the reaction temperature, pressure (for hydrogenation), or the amount of reducing agent. Monitor the reaction closely to stop it once the starting material is consumed.
Catalyst choiceThe choice of catalyst can influence selectivity. Consider screening different catalysts (e.g., PtO₂, Raney Ni) if over-reduction is a persistent issue.
Purification

Problem 5: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Presence of close-eluting impuritiesOptimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if baseline separation is not achieved.
Product oiling out during crystallizationTry a different solvent or a mixture of solvents for crystallization. Slow cooling can promote the formation of crystals over oil.
Contamination with residual catalystAfter catalytic hydrogenation, ensure the catalyst is completely removed by filtration, possibly through a pad of Celite.

Logical Troubleshooting Flow

troubleshooting_flow cluster_methylation N-Methylation Troubleshooting cluster_reduction Reduction Troubleshooting cluster_purification Purification Troubleshooting start Synthesis Issue step_check Which step has the issue? start->step_check methylation N-Methylation step_check->methylation Step 1 reduction Reduction step_check->reduction Step 2 purification Purification step_check->purification Final Stage m_issue Issue? methylation->m_issue r_issue Issue? reduction->r_issue p_issue Issue? purification->p_issue low_conversion Low Conversion m_issue->low_conversion Low Yield side_product Side Product (O-methylation) m_issue->side_product Impurity m_solution1 Check Reagents & Conditions low_conversion->m_solution1 m_solution2 Protect Hydroxyl Group side_product->m_solution2 incomplete_red Incomplete Reduction r_issue->incomplete_red Low Yield over_reduction Over-reduction r_issue->over_reduction Impurity r_solution1 Optimize Catalyst/Reagent & Conditions incomplete_red->r_solution1 r_solution2 Milder Conditions over_reduction->r_solution2 impure_product Impure Product p_issue->impure_product Purity cryst_problem Crystallization Problem p_issue->cryst_problem Isolation p_solution1 Optimize Chromatography impure_product->p_solution1 p_solution2 Screen Solvents cryst_problem->p_solution2

Caption: Troubleshooting decision tree for the synthesis.

Experimental Protocols

The following are detailed experimental protocols synthesized from literature procedures for analogous reactions. Note: These are representative protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: N-Methylation of 8-Hydroxyquinoline

Objective: To synthesize N-methyl-8-hydroxyquinolinium iodide.

Materials:

  • 8-Hydroxyquinoline

  • Methyl iodide (MeI)

  • Ethyl acetate (EtOAc) or Acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous ethyl acetate or acetonitrile.

  • Flush the flask with an inert gas (N₂ or Ar).

  • Add methyl iodide (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. A patent for a similar reaction suggests a reaction time of 1-3 hours at 25 °C may be sufficient.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting material.

  • Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Reduction of N-Methyl-8-hydroxyquinolinium Iodide

Objective: To synthesize this compound.

Method A: Catalytic Hydrogenation

Materials:

  • N-Methyl-8-hydroxyquinolinium iodide

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (H₂ gas)

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a hydrogenation vessel, dissolve the N-methyl-8-hydroxyquinolinium iodide (1.0 eq) in methanol or ethanol.

  • Carefully add the Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm, but this can be optimized) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Method B: Sodium Borohydride Reduction

Materials:

  • N-Methyl-8-hydroxyquinolinium iodide

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or a mixture of MeOH and water

Procedure:

  • Dissolve the N-methyl-8-hydroxyquinolinium iodide (1.0 eq) in methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (2.0 - 4.0 eq) portion-wise to the stirred solution. The addition is exothermic and may cause gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

  • Adjust the pH to be slightly basic with a suitable base (e.g., NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for optimization.

Table 1: N-Methylation Reaction Conditions

ParameterCondition 1Condition 2Reference
Methylating Agent Methyl IodideMethyl Iodide[1]
Solvent Ethyl AcetateAcetonitrile[1]
Temperature 25 °C40-50 °C[1]
Reaction Time 1-10 hours1-6 hours[1]
Molar Ratio (Substrate:MeI) 1:1 to 1:501:1.1 to 1:1.5[1]
Yield >70% (for quinoline)Not specified[1]

Table 2: Reduction Reaction Conditions

ParameterCatalytic HydrogenationSodium Borohydride Reduction
Reducing Agent H₂ gasNaBH₄
Catalyst/Reagent Equivalents 5-10 mol% Pd/C2.0 - 4.0 eq
Solvent Methanol or EthanolMethanol or MeOH/H₂O
Temperature Room Temperature0 °C to Room Temperature
Pressure (for H₂) 1 - 4 atmAtmospheric
Reaction Time 2 - 24 hours1 - 12 hours

References

Troubleshooting guide for 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing assays based on 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. The information is designed for scientists and drug development professionals to navigate common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during assays involving this compound, presented in a question-and-answer format.

Issue 1: High Background Signal or False Positives

  • Question: My assay is showing a high background signal or a significant number of false positives. What are the potential causes and solutions?

  • Answer: High background or false positives in assays with quinoline-based compounds can stem from several factors. Tetrahydroquinolines can be unstable and degrade over time, with the byproducts potentially interfering with the assay.[1] Additionally, the inherent fluorescence of the compound or its interaction with other assay components can contribute to a high signal.

    Troubleshooting Steps:

    • Compound Stability Check: Prepare fresh solutions of this compound for each experiment. Avoid using old stock solutions, as fused tricyclic tetrahydroquinolines have been shown to degrade in solution under standard laboratory conditions.[1]

    • Control Experiments: Run control experiments without the analyte of interest to determine the baseline fluorescence of the compound and other assay components.

    • Assay Interference Screen: Test for non-specific chemical reactivity. Including a strong reducing agent like DTT in a parallel experiment can help identify if the compound is thiol-reactive, a common cause of assay interference.[2]

    • Filter Selection: Optimize the excitation and emission wavelength filters on your plate reader to maximize the signal from the specific assay while minimizing the background from the compound itself.

Issue 2: Poor Signal-to-Noise Ratio

  • Question: I am observing a very low signal-to-noise ratio in my assay. How can I improve it?

  • Answer: A poor signal-to-noise ratio can be due to suboptimal assay conditions, low compound concentration, or quenching of the fluorescent signal.

    Troubleshooting Steps:

    • Concentration Optimization: Perform a concentration-response curve for this compound to determine the optimal concentration that provides a robust signal without causing self-quenching or cellular toxicity.

    • pH Optimization: The fluorescence of quinoline-based probes can be pH-sensitive.[3] Test a range of pH values for your assay buffer to find the optimal condition for your specific assay.

    • Incubation Time: Optimize the incubation time for the assay. A time-course experiment will help determine the point of maximum signal development.

    • Solvent Compatibility: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is compatible with the assay and is used at a final concentration that does not affect the biological system or the fluorescence readout.

Issue 3: Inconsistent or Irreproducible Results

  • Question: My results are varying significantly between experiments. What could be causing this lack of reproducibility?

  • Answer: Irreproducible results often point to issues with experimental technique, reagent stability, or environmental factors.

    Troubleshooting Steps:

    • Reagent Preparation: Prepare fresh reagents for each experiment, especially the this compound solution.

    • Environmental Conditions: Protect the assay plates from light, as quinoline compounds can be light-sensitive. Maintain consistent temperature and humidity during the experiment.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for low-volume additions. Use calibrated pipettes.

    • Plate Reader Settings: Use the same plate reader settings (e.g., gain, number of flashes) for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A1: It is recommended to store this compound in a cool, dry, and dark place, under an inert atmosphere.[4] For long-term storage, keeping it in a tightly sealed container at room temperature is advisable.

Q2: Is this compound soluble in aqueous buffers? A2: Quinoline derivatives often have low water solubility.[5] It is typically dissolved in an organic solvent like DMSO first and then diluted in the aqueous assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the assay.

Q3: Can this compound interfere with cell-based assays? A3: Yes, chemical reactivity can be a source of interference in cell-based assays.[2] It is crucial to perform cytotoxicity assays (e.g., MTT assay) to determine a non-toxic working concentration of the compound for your specific cell line.

Q4: Are there known metal ions that interfere with quinolinol-based assays? A4: 8-Hydroxyquinoline and its derivatives are known to chelate various metal ions, with a particular affinity for Zn2+.[5][6] If your assay is not intended to detect metal ions, the presence of contaminating metals in your reagents could lead to erroneous results. Conversely, if you are using it as a metal sensor, be aware of potential interference from other divalent cations.

Quantitative Data Summary

Table 1: Example of Concentration Optimization for a Fluorescence Assay

Concentration (µM)Raw Fluorescence Units (RFU)Signal-to-Background Ratio
0.11501.5
0.54504.5
1.0120012.0
5.0550055.0
10.0850085.0
20.0830083.0
50.0650065.0

Note: Data is hypothetical and for illustrative purposes.

Table 2: Example of pH Optimization

Buffer pHRaw Fluorescence Units (RFU)
5.53500
6.04200
6.55100
7.06800
7.47500
8.06200
8.55300

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Fluorescence Assay Workflow

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.

  • Assay Plate Preparation: Add all assay components (e.g., enzyme, substrate, cells) to the wells of a microplate.

  • Compound Addition: Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the optimized duration at the appropriate temperature, protected from light.

  • Signal Detection: Measure the fluorescence at the predetermined excitation and emission wavelengths using a plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with vehicle control) from the values of the compound-treated wells.

Visualizations

Troubleshooting_Workflow start Assay Issue Identified high_background High Background / False Positives start->high_background low_signal Poor Signal-to-Noise start->low_signal irreproducible Inconsistent Results start->irreproducible check_stability Check Compound Stability (Use Fresh Solution) high_background->check_stability Possible Cause: Degradation run_controls Run Blank Controls high_background->run_controls Possible Cause: Component Fluorescence check_interference Test for Assay Interference (e.g., with DTT) high_background->check_interference Possible Cause: Reactivity optimize_conc Optimize Compound Concentration low_signal->optimize_conc Possible Cause: Suboptimal Concentration optimize_ph Optimize Buffer pH low_signal->optimize_ph Possible Cause: pH Sensitivity optimize_time Optimize Incubation Time low_signal->optimize_time Possible Cause: Kinetics fresh_reagents Use Fresh Reagents irreproducible->fresh_reagents Possible Cause: Reagent Degradation control_env Control Environment (Light, Temperature) irreproducible->control_env Possible Cause: Environmental Factors check_pipetting Verify Pipetting Accuracy irreproducible->check_pipetting Possible Cause: Technical Error solution Problem Resolved check_stability->solution run_controls->solution check_interference->solution optimize_conc->solution optimize_ph->solution optimize_time->solution fresh_reagents->solution control_env->solution check_pipetting->solution

Caption: Troubleshooting workflow for common assay issues.

Experimental_Workflow prep_compound 1. Prepare Compound Stock (in DMSO) add_compound 3. Add Compound Dilutions & Vehicle Control prep_compound->add_compound prep_plate 2. Prepare Assay Plate (Add other reagents/cells) prep_plate->add_compound incubate 4. Incubate (Protect from light) add_compound->incubate detect 5. Measure Fluorescence incubate->detect analyze 6. Analyze Data (Subtract background) detect->analyze result Result analyze->result

References

Technical Support Center: Enhancing the Fluorescence of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help increase the fluorescence quantum yield (QY) of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield, and why is it important for my research?

A: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. A higher quantum yield indicates a more intensely fluorescent compound, which is crucial for applications requiring high sensitivity, such as in bio-imaging, chemical sensing, and quantitative assays. For drug development professionals, a high quantum yield can lead to more reliable and sensitive analytical methods.

Q2: What are the primary factors that influence the fluorescence quantum yield of quinolinol derivatives?

A: The fluorescence of quinolinol derivatives, including this compound, is primarily influenced by several factors:

  • Molecular Structure and Rigidity: The inherent chemical structure, including the presence of electron-donating or electron-withdrawing groups, significantly impacts fluorescence.[1] Increased molecular rigidity can also enhance the quantum yield by reducing energy loss through non-radiative pathways like vibrations and rotations.[2]

  • Solvent Environment: The polarity and hydrogen-bonding capability of the solvent can drastically alter the fluorescence properties.[3][4][5]

  • pH and Protonation State: The fluorescence of nitrogen-containing heterocycles like quinolines is often pH-dependent.[1][6] Protonation of the nitrogen atom can alter the electronic states and enhance fluorescence.[6]

  • Metal Ion Chelation: 8-Hydroxyquinoline and its derivatives are well-known chelating agents that often exhibit a significant increase in fluorescence upon binding to metal ions.[7][8][9]

  • Concentration: At high concentrations, aggregation can occur, which may lead to self-quenching and a decrease in the observed fluorescence quantum yield.[3]

Q3: How does the solvent environment affect the fluorescence of my compound?

A: The choice of solvent is critical. For the parent compound, 8-hydroxyquinoline (8-HQ), a substantial solvent dependence of the fluorescence quantum yield has been observed.[3][4][5]

  • Polar Aprotic Solvents: High quantum yields for 8-HQ have been noted in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4][5] These solvents can enhance fluorescence by stabilizing the excited state without providing a pathway for quenching.

  • Hydroxylic (Protic) Solvents: Solvents capable of hydrogen bonding, such as water and alcohols, can quench the fluorescence of 8-HQ.[3] This is often due to the formation of hydrogen bonds with the hydroxyl group, which can provide a non-radiative decay pathway.

  • Non-polar Solvents: In weakly associated solvents like acetonitrile, the fluorescence quantum yield of 8-HQ is very low.[3]

For your specific compound, this compound, it is advisable to experiment with a range of solvents, particularly polar aprotic ones, to find the optimal environment.

Q4: Can pH changes enhance the fluorescence quantum yield?

A: Yes, pH can have a significant effect. For many quinoline derivatives, fluorescence is enhanced upon protonation of the nitrogen atom.[6] This is because protonation can change the nature of the lowest excited singlet state from a non-fluorescent or weakly fluorescent (n,π) state to a more fluorescent (π,π) state.[6] Studies on 8-HQ have shown that it is fluorescent in concentrated acidic media but not in dilute acid, neutral, or basic aqueous solutions.[3] Since your compound has a tertiary amine (the methylated nitrogen), its basicity and protonation behavior will influence its fluorescence. Experimenting with acidic conditions may lead to an increase in quantum yield.

Q5: Is metal chelation a viable strategy to increase the fluorescence of this compound?

A: Absolutely. This is one of the most effective strategies for 8-hydroxyquinoline derivatives. The weak fluorescence of 8-HQ in many solutions is attributed to an excited-state proton transfer (ESPT) process.[7][8] Upon chelation with a metal ion, this ESPT pathway is inhibited, leading to a dramatic increase in fluorescence (a "turn-on" response).[7][8] Your compound retains the key 8-hydroxyquinoline chelating motif, making it a strong candidate for fluorescence enhancement through metal ion binding. Ions such as Zn²⁺, Al³⁺, and Cd²⁺ are known to form highly fluorescent complexes with 8-HQ derivatives.[10][11]

Q6: Are there any structural modifications I can make to my compound to improve its quantum yield?

A: While this involves chemical synthesis, structural modifications are a powerful tool. Based on studies of related compounds:

  • Derivatization of the Hydroxyl Group: Replacing the hydrogen of the 8-hydroxyl group to form an ether derivative can block the ESPT quenching pathway and lead to higher fluorescence compared to the parent 8-HQ.[7] It has been observed that longer alkyl chains on the ether can further increase fluorescence intensity.[7]

  • Ring Substitution: Adding electron-donating groups (e.g., -NH₂, -OH) to the aromatic ring generally increases fluorescence, while electron-withdrawing groups (e.g., -NO₂, -COOH) tend to decrease or quench it.[1]

Troubleshooting Guide

Issue 1: Low or no fluorescence is observed in my sample.

This is a common issue that can often be resolved by systematically evaluating several factors. The following flowchart provides a logical troubleshooting workflow.

G start Start: Low/No Fluorescence check_solvent Step 1: Evaluate Solvent Is it a polar aprotic solvent (e.g., DMSO, DMF)? start->check_solvent change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_ph Step 2: Check pH Is the solution acidic? check_solvent->check_ph Yes change_solvent->check_ph success Success: Fluorescence Enhanced change_solvent->success fail Issue Persists: Consider structural modification or degradation. change_solvent->fail acidify Action: Acidify the solution (e.g., with H₂SO₄). check_ph->acidify No add_metal Step 3: Add Metal Ions Have you tried chelation? check_ph->add_metal Yes acidify->add_metal acidify->success acidify->fail chelate Action: Titrate with a suitable metal ion (e.g., Zn²⁺, Al³⁺). add_metal->chelate No check_conc Step 4: Check Concentration Is the concentration too high (>10⁻⁵ M)? add_metal->check_conc Yes chelate->check_conc chelate->success chelate->fail dilute Action: Dilute the sample to prevent aggregation quenching. check_conc->dilute Yes check_conc->success No dilute->success dilute->fail

Caption: Troubleshooting workflow for low fluorescence.

Issue 2: My fluorescence intensity is inconsistent between experiments.

  • Cause: Photobleaching.

    • Solution: Minimize the exposure of your sample to the excitation light source. Use the lowest possible excitation intensity and shortest exposure times. Prepare fresh samples if necessary.

  • Cause: Temperature Fluctuations.

    • Solution: Ensure all measurements are taken at a consistent, controlled temperature, as fluorescence intensity can be temperature-dependent.

  • Cause: Contaminants.

    • Solution: Traces of quenching agents (e.g., heavy metal ions like Fe³⁺[12], dissolved oxygen) can cause variability. Use high-purity solvents and de-gas your samples if oxygen quenching is suspected.

Data Presentation

The following tables provide reference data for the parent compound, 8-hydroxyquinoline (8-HQ), which can serve as a baseline for your experiments.

Table 1: Effect of Solvent on the Photophysical Properties of 8-Hydroxyquinoline

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
Cyclohexane2.023123550.002
Acetonitrile37.5315360Very Low[3]
Ethanol24.53184900.01
DMSO46.7320500High[3][4][5]
DMF36.7322505High[3][4][5]

Note: Data is compiled from various sources on 8-HQ and is intended for comparative purposes.

Table 2: Fluorescence Properties of 8-Hydroxyquinoline Metal Chelates

Metal IonOptimal pHExcitation Max (λex, nm)Emission Max (λem, nm)Relative Fluorescence Intensity
Zn²⁺5-8~375~505Strong[10]
Cd²⁺5-8~380~510Very Strong[10]
Al³⁺5-6~385~515Strong
Mg²⁺>8~390~510Moderate
Sc³⁺5-6~395~520Strong[10]

Note: Data is for 8-hydroxyquinoline-5-sulfonic acid but demonstrates the general principle of fluorescence enhancement upon chelation.[10]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Solvent Screening
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

  • Prepare a series of dilute solutions (e.g., 10 µM) in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, chloroform, ethyl acetate, acetone, ethanol, DMSO).

  • Record the absorbance spectrum for each solution to determine the absorption maximum (λmax).

  • Record the fluorescence emission spectrum for each solution, using the determined λmax as the excitation wavelength.

  • Measure the fluorescence quantum yield for each sample relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement prep1 Prepare 1 mM Stock Solution prep2 Dilute to 10 µM in Test Solvents prep1->prep2 abs Record Absorbance Spectrum (Determine λmax) prep2->abs fluo Record Fluorescence Spectrum (Excite at λmax) abs->fluo qy Calculate Relative Quantum Yield fluo->qy result Identify Optimal Solvent qy->result Compare Results

Caption: Experimental workflow for solvent screening.

Protocol 2: General Procedure for Metal Ion Titration
  • Prepare a 10 µM solution of your compound in a suitable buffer or solvent (e.g., HEPES buffer, pH 7.4, with 1% DMSO).

  • Record the initial fluorescence emission spectrum.

  • Prepare a concentrated stock solution (e.g., 10 mM) of a metal salt (e.g., ZnCl₂).

  • Add small aliquots of the metal ion stock solution to the compound solution, mixing thoroughly after each addition.

  • Record the fluorescence emission spectrum after each addition until the fluorescence intensity plateaus.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the enhancement factor and binding stoichiometry.

G start Weakly Fluorescent Compound (ESPT Active) metal + Metal Ion (e.g., Zn²⁺) start->metal espt_path Non-Radiative Decay (Energy Loss) start->espt_path Major Pathway complex Highly Fluorescent Metal Complex (ESPT Inhibited) metal->complex fluo_path Radiative Decay (Fluorescence) complex->fluo_path Major Pathway

Caption: Mechanism of fluorescence enhancement by metal chelation.

References

Technical Support Center: Characterization of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of tetrahydroquinoline (THQ) derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified tetrahydroquinoline derivative is developing a color over time. What is happening?

A1: Tetrahydroquinoline derivatives, particularly those with electron-rich aromatic rings, are susceptible to oxidation. The partially saturated heterocyclic ring can be oxidized to the fully aromatic quinoline core, which is often colored. This process can be accelerated by exposure to air, light, and certain solvents.

  • Troubleshooting:

    • Store your compound under an inert atmosphere (e.g., argon or nitrogen).

    • Protect your sample from light by using amber vials.

    • Store samples at low temperatures (-20°C or -80°C).

    • Re-purify the sample by chromatography if significant degradation has occurred.

Q2: I am observing inconsistent results in my biological assays with a fused tricyclic tetrahydroquinoline. What could be the cause?

A2: Fused tricyclic tetrahydroquinolines are a known class of Pan-Assay Interference Compounds (PAINS).[1] These compounds are often unstable in solution, particularly in DMSO, and can degrade into reactive byproducts.[1] The observed biological activity may be due to these degradation products rather than the parent compound.[1]

  • Troubleshooting:

    • Check the stability of your compound in the assay buffer and solvent (e.g., DMSO) over the time course of the experiment using LC-MS.

    • Consider using freshly prepared solutions for your assays.

    • Be cautious when interpreting results from HTS campaigns involving this scaffold and prioritize orthogonal assays to confirm activity.[1]

Q3: I am struggling to assign the stereochemistry of my 2,4-disubstituted tetrahydroquinoline. What NMR experiments can help?

A3: For diastereomeric tetrahydroquinolines, 1D and 2D NMR experiments are crucial for assigning relative stereochemistry.

  • Key Experiments:

    • ¹H NMR: The coupling constants (J-values) between protons on the stereogenic centers (e.g., H2 and H3, H3 and H4) can indicate their relative orientation (cis or trans).

    • NOESY/ROESY: These experiments show through-space correlations between protons. The presence or absence of a NOE/ROE between protons on the substituents at C2 and C4 can confirm their cis or trans relationship.

    • ¹³C NMR: The chemical shifts of the carbons in the heterocyclic ring can also be indicative of the stereochemistry.

Troubleshooting Guides

NMR Spectroscopy

Issue: Complex and overlapping signals in the aliphatic region of the ¹H NMR spectrum.

  • Possible Cause: The protons on the saturated ring of the tetrahydroquinoline are often diastereotopic, leading to complex multiplets even in achiral solvents. Conformational flexibility can also lead to broadened signals.

  • Solution:

    • Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) to improve signal dispersion.

    • 2D NMR: Use 2D NMR experiments like COSY and HSQC to identify coupled protons and assign them to their respective carbons.

    • Variable Temperature (VT) NMR: If conformational exchange is suspected, acquiring spectra at different temperatures can help to either sharpen the signals (at low temperature) or coalesce them (at high temperature), providing information about the conformational dynamics.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted 1,2,3,4-Tetrahydroquinoline Core.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H~3.80-
C2-H₂~3.29~42.5
C3-H₂~1.94~27.2
C4-H₂~2.76~22.4
C4a-~122.0
C5-H~6.95~126.6
C6-H~6.59~117.0
C7-H~6.94~129.3
C8-H~6.46~114.2
C8a-~144.8

Note: Chemical shifts are highly dependent on the solvent and substitution pattern.

Mass Spectrometry

Issue: Unexpected fragmentation pattern in the mass spectrum.

  • Possible Cause: The fragmentation of tetrahydroquinolines in mass spectrometry is influenced by the ionization method and the substitution pattern. The initial bond cleavage often occurs alpha to the nitrogen atom.[2]

  • Troubleshooting:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the exact mass of the fragment ions and propose their elemental composition.

    • Tandem MS (MS/MS): Isolate the molecular ion and fragment it to establish fragmentation pathways.

    • Deuterium Labeling: If possible, synthesize deuterated analogues to confirm the origin of lost hydrogen atoms.[2]

Table 2: Common EI-MS Fragment Ions for 1,2,3,4-Tetrahydroquinoline.

m/zProposed Structure/Loss
133Molecular Ion [M]⁺
132[M-H]⁺
118[M-CH₃]⁺
117[M-H-CH₃]⁺ or [M-NH₂]⁺
104Retro-Diels-Alder fragmentation
91Tropylium ion [C₇H₇]⁺
HPLC Analysis

Issue: Poor resolution of enantiomers on a chiral HPLC column.

  • Possible Cause: The choice of chiral stationary phase (CSP), mobile phase, and additive are critical for achieving enantioseparation.

  • Solution:

    • Screen Different CSPs: Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™) columns are often effective for this class of compounds.

    • Optimize Mobile Phase:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).

      • Reversed Phase: Adjust the ratio of aqueous buffer to organic solvent (e.g., acetonitrile, methanol).

      • Polar Organic Mode: Use polar organic solvents like methanol or acetonitrile with additives.

    • Use Additives: Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can significantly improve peak shape and resolution for ionizable tetrahydroquinolines.

Issue: My sample, synthesized via the Povarov reaction, shows multiple unexpected peaks in the HPLC chromatogram.

  • Possible Cause: The Povarov reaction, while versatile, can sometimes yield byproducts or a mixture of stereoisomers.[3][4]

  • Solution:

    • LC-MS Analysis: Use LC-MS to identify the mass of the impurities. Common byproducts can include the corresponding quinoline (from oxidation) or adducts from side reactions of the starting materials.

    • Preparative Chromatography: If the impurities are significant, use preparative HPLC or flash column chromatography to isolate the desired product.

    • Reaction Optimization: Revisit the reaction conditions (catalyst, solvent, temperature) to minimize the formation of byproducts.

Experimental Protocols & Workflows

General Workflow for Tetrahydroquinoline Characterization

General Characterization Workflow for THQ Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_advanced Advanced Characterization Synthesis Synthesis of THQ Derivative Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (LRMS & HRMS) Purification->MS Stereochem Stereochemistry Confirmation (NOESY/ROESY, X-ray) NMR->Stereochem HPLC HPLC Purity Check (Achiral) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Stability Stability Assessment (LC-MS over time) HPLC->Stability Final Final Characterized Compound

Caption: A typical workflow for the synthesis, purification, and characterization of THQ derivatives.

Troubleshooting Purity Issues

Troubleshooting Purity Issues in THQ Characterization cluster_mass Mass Analysis cluster_solution Resolution start Impure Sample Detected (e.g., by HPLC/NMR) lcms Run LC-MS Analysis start->lcms mass_match Mass matches expected byproduct? (e.g., starting material, quinoline) lcms->mass_match unknown_mass Unknown Mass Detected mass_match->unknown_mass No repurify Re-purify sample (Prep-HPLC/Column) mass_match->repurify Yes unknown_mass->repurify optimize Optimize Synthesis/ Storage Conditions repurify->optimize recharacterize Re-characterize Purified Sample optimize->recharacterize

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities are reaction-dependent, common contaminants for this class of compounds include:

  • Unreacted Starting Materials: Residual 1,2,3,4-tetrahydroquinolin-8-ol or the methylating agent.

  • Byproducts: Formation of over-methylated quaternary ammonium salts or products from side reactions.

  • Degradation Products: 8-hydroxyquinoline derivatives can be susceptible to oxidation, leading to colored impurities. The parent compound, 8-hydroxyquinoline, is known to darken when exposed to light[1]. Thermal degradation can also occur at elevated temperatures[2][3][4].

Q2: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?

A2: Discoloration is typically due to trace amounts of oxidized impurities. 8-hydroxyquinolines are known to form highly colored complexes with trace metal ions and can degrade upon exposure to light and air[1].

  • Cause: Exposure to air/light, residual metal catalysts from synthesis, or thermal stress.

  • Solution:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.

    • Chelating Agents: Washing the crude product with a dilute solution of a chelating agent like EDTA can help remove trace metal ions.

    • Inert Atmosphere: Perform purification steps, especially those involving heat, under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Q3: What is the most effective general strategy for purifying crude this compound?

A3: A two-step approach is generally most effective:

  • Flash Column Chromatography: This is the primary method to separate the target compound from major impurities. A silica gel stationary phase is standard.[5]

  • Recrystallization: This step follows chromatography to remove any minor, co-eluting impurities and to obtain a high-purity crystalline solid.

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool.

  • Fraction Analysis: Use TLC to analyze fractions from column chromatography to identify which contain the pure product.

  • Purity Check: A single spot on a TLC plate (developed in multiple solvent systems) is a good indicator of purity.

  • Visualization: Spots can be visualized using UV light (254 nm) and/or by staining with an appropriate agent like potassium permanganate (KMnO₄), which is effective for compounds that can be oxidized.[5]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Recommended Solution
Product is too polar and sticks to the silica gel. Add a small percentage (0.5-1%) of a polar modifier like triethylamine or methanol to the eluent to improve recovery.
Product is lost due to excessive smearing/tailing on the column. Adsorb the crude product onto a small amount of silica gel before loading it onto the column (dry loading) instead of dissolving it in a strong solvent.
Incorrect eluent polarity. Optimize the solvent system using TLC before running the column. The ideal Rf value for the target compound is typically between 0.25 and 0.35.
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
Possible Cause Recommended Solution
Presence of impurities. The crude material may not be pure enough for crystallization. Re-purify via column chromatography.
Inappropriate solvent or solvent mixture. The compound may be too soluble or insoluble in the chosen solvent. Perform a systematic solvent screen on a small scale. Test common solvent/anti-solvent pairs like Ethyl Acetate/Heptane, Acetone/Water, or Methanol/Water.
Solution was cooled too rapidly. Rapid cooling can lead to precipitation of an amorphous solid or oil. Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator.
Supersaturation. If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

Data Presentation: Purification Parameters

Table 1: Typical Solvent Systems for Flash Column Chromatography (Silica Gel)

Solvent System (v/v)PolarityTypical Application
Hexanes / Ethyl Acetate (Gradient)Low to MediumGeneral purpose for separating compounds of moderate polarity.
Dichloromethane / Methanol (Gradient)Medium to HighEffective for more polar compounds. A small amount of triethylamine (0.1%) can be added to reduce tailing of basic compounds.
Toluene / Acetone (Gradient)MediumAn alternative to chlorinated solvents.

Table 2: Common Solvents for Recrystallization

SolventAnti-Solvent (if used)Comments
Ethanol or Methanol WaterGood for polar compounds. The product should be highly soluble in hot alcohol and poorly soluble in cold water.
Ethyl Acetate Heptane or HexanesExcellent for compounds of intermediate polarity.
Acetone Water or HeptaneA versatile polar aprotic solvent.
Isopropanol WaterOften provides good crystal formation.

Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • TLC Analysis: Determine an optimal eluent system using TLC. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small scoop of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Workflow and Logic Diagrams

G Figure 1. General Purification Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Final Analysis cluster_result Result Crude Crude Product TLC_Analysis TLC Analysis to Determine Initial Purity Crude->TLC_Analysis Column Flash Column Chromatography TLC_Analysis->Column Recrystallization Recrystallization Column->Recrystallization Combine Pure Fractions Final_Purity Purity & Characterization (NMR, LC-MS) Recrystallization->Final_Purity Pure_Compound Pure Compound Final_Purity->Pure_Compound

Caption: General workflow for the purification of this compound.

G Figure 2. Troubleshooting Low Purity After Purification Start Impure Product after Initial Purification Q1 Does TLC show multiple spots? Start->Q1 Repurify Re-purify via Column Chromatography (Optimize eluent) Q1->Repurify Yes Check_Solvent Is the product discolored? Q1->Check_Solvent No (Single Spot) Repurify->Start Re-assess Charcoal Recrystallize with Activated Charcoal Check_Solvent->Charcoal Yes Check_Structure Check Structure (NMR) Confirm identity Check_Solvent->Check_Structure No Success Pure Product Charcoal->Success Check_Structure->Success

Caption: Decision tree for troubleshooting low purity of the final product.

References

Technical Support Center: Enhancing the Selectivity of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol for Specific Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. The content is designed to address specific issues that may be encountered while working to enhance the selectivity of this compound for particular metal ions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using this compound as a selective metal ion sensor?

A1: this compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-known metal ion chelator. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a bidentate ligand that can coordinate with metal ions. This binding event can lead to a change in the molecule's photophysical properties, most notably its fluorescence. The parent compound, 8-hydroxyquinoline, is weakly fluorescent, but upon complexation with metal ions, its fluorescence intensity can be significantly enhanced. This "turn-on" fluorescence response is the basis for its use as a chemosensor. The selectivity for specific metal ions can be tuned by modifying the 8-HQ scaffold, such as with the N-methylation and tetrahydrogenation seen in your compound.

Q2: How can I enhance the selectivity of this compound for a specific metal ion?

A2: Enhancing selectivity is a multifactorial process. Here are key strategies:

  • pH Optimization: The pH of the solution can significantly impact the protonation state of the quinolinol and the hydrolysis of metal ions, thereby affecting complex formation. Experimentally determining the optimal pH for binding to your target ion while minimizing binding to interfering ions is crucial.

  • Solvent System Modification: The polarity and coordinating ability of the solvent can influence the stability and fluorescence of the metal complexes. The use of aqueous-organic solvent mixtures or the introduction of micelles can alter the selectivity profile.

  • Use of Masking Agents: Masking agents are auxiliary ligands that can form stable complexes with interfering metal ions, preventing them from binding with your sensor molecule. For example, cyanide is often used to mask Fe(II) and Cu(II) ions.

  • Derivatization: While you are working with a specific compound, further derivatization of the 8-hydroxyquinoline core is a common strategy to fine-tune selectivity. Introducing different functional groups can alter the steric and electronic properties of the binding pocket.

Q3: My fluorescence signal is weak or non-existent. What are the possible causes?

A3: Several factors could contribute to a weak or absent fluorescence signal:

  • Incorrect Excitation/Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for the metal complex of interest. These can be determined by running excitation and emission scans on a spectrofluorometer.

  • Quenching Effects: The presence of certain metal ions, such as Cu(II), Fe(III), and Ni(II), can quench the fluorescence of the quinolinol complex. High concentrations of the ligand or analyte can also lead to self-quenching.

  • pH Issues: The pH may not be optimal for the formation of the fluorescent complex.

  • Solvent Effects: The solvent may be quenching the fluorescence.

  • Degradation of the Compound: Ensure the stock solution of your quinolinol derivative is fresh and has been stored properly, protected from light.

Q4: I am observing fluorescence changes with multiple metal ions, indicating poor selectivity. How can I troubleshoot this?

A4: Poor selectivity is a common challenge. Consider the following:

  • Review the Binding Affinities: If available, consult the literature for the formation constants of your ligand with various metal ions. This will give you an idea of the expected selectivity. The table below provides reference values for the parent compound, 8-hydroxyquinoline.

  • Competitive Binding Experiments: Perform experiments where you measure the fluorescence response to your target ion in the presence of potential interfering ions. This will quantify the degree of interference.

  • Systematic Optimization: Methodically vary the pH, solvent composition, and consider the use of masking agents as described in A2.

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible Fluorescence Readings
Possible Cause Troubleshooting Step
Instrumental Drift Allow the spectrofluorometer to warm up for the manufacturer-recommended time. Run a standard fluorescent sample (e.g., quinine sulfate) to check for instrument stability.
Cuvette Contamination Thoroughly clean cuvettes with an appropriate solvent (e.g., ethanol, followed by deionized water) between measurements. Use dedicated cuvettes for your ligand and metal ion solutions if possible.
Photobleaching Minimize the exposure of your sample to the excitation light. Use the lowest necessary excitation slit width and avoid prolonged measurements.
Temperature Fluctuations Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment, as fluorescence is temperature-dependent.
Inaccurate Pipetting Calibrate your pipettes regularly. Ensure proper pipetting technique to maintain accurate concentrations.
Issue 2: Unexpected Shifts in Excitation or Emission Maxima
Possible Cause Troubleshooting Step
Formation of Multiple Complex Species The stoichiometry of the metal-ligand complex can vary with concentration (e.g., 1:1 and 1:2). This can be investigated using a Job's plot or mole-ratio method.
Solvent Polarity Changes in the solvent environment can lead to solvatochromic shifts. Ensure your solvent composition is consistent across all experiments.
Presence of Impurities Impurities in the ligand, solvent, or metal salt can fluoresce and interfere with the measurement. Use high-purity reagents and solvents.

Data Presentation

Table 1: Formation Constants of 8-Hydroxyquinoline-Metal Complexes

Metal Ionlog β₁ (1:1)log β₂ (1:2)
Cu(II)12.223.1
Fe(III)12.323.6
Al(III)9.818.7
Zn(II)8.716.5
Ni(II)9.818.4
Co(II)9.517.5
Cd(II)8.014.6
Mn(II)7.413.5
Mg(II)3.05.9

Note: These values are for 8-hydroxyquinoline and may differ for this compound. The stability of the complex is higher with a larger log β value. Data is compiled from various sources and should be used for comparative purposes.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Metal Ion Binding
  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare 10 mM stock solutions of the metal salts of interest (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂) in deionized water.

    • Prepare a series of buffer solutions covering a pH range (e.g., pH 3 to 10).

  • Titration:

    • In a series of cuvettes, add a fixed concentration of the quinolinol (e.g., 10 µM) and the metal ion of interest (e.g., 20 µM).

    • To each cuvette, add a different buffer to achieve the desired pH.

    • Bring the final volume to a constant value (e.g., 3 mL) with the buffer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each sample at the predetermined excitation wavelength.

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • The optimal pH is the one that gives the highest fluorescence intensity for the target metal ion.

Protocol 2: Fluorescence Titration to Determine Binding Stoichiometry (Job's Plot)
  • Prepare Stock Solutions:

    • Prepare equimolar stock solutions (e.g., 100 µM) of the quinolinol and the target metal ion in the optimal buffer determined in Protocol 1.

  • Prepare Sample Series:

    • Prepare a series of solutions with a constant total concentration of ligand and metal, but with varying mole fractions of the metal ion (from 0 to 1). For example, for a total volume of 3 mL, the volume of the metal ion solution will vary from 0 to 3 mL, and the volume of the ligand solution will vary from 3 to 0 mL.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution.

    • Plot the fluorescence intensity at the emission maximum against the mole fraction of the metal ion.

    • The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (metal:ligand) complex.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_outcome Outcome stock_ligand Prepare Ligand Stock Solution ph_opt pH Optimization stock_ligand->ph_opt stock_metal Prepare Metal Ion Stock Solutions stock_metal->ph_opt stock_buffer Prepare Buffer Solutions stock_buffer->ph_opt spectro_measure Spectrofluorometric Measurement ph_opt->spectro_measure plot_ph Plot Intensity vs. pH spectro_measure->plot_ph selectivity_test Selectivity Testing (with interfering ions) binding_study Binding Stoichiometry (Job's Plot) selectivity_test->binding_study plot_job Plot Job's Plot Data binding_study->plot_job plot_ph->selectivity_test calc_constants Calculate Binding/Selectivity Constants plot_job->calc_constants conclusion Determine Optimal Conditions for Selective Detection calc_constants->conclusion

Caption: Experimental workflow for enhancing metal ion selectivity.

Selectivity_Principle cluster_ions Metal Ions in Solution cluster_complexes Complex Formation Ligand This compound Target_Complex Fluorescent Target Complex Ligand->Target_Complex High Affinity (Optimal Conditions) Interfering_Complex Non-fluorescent/Quenched Complex Ligand->Interfering_Complex Low Affinity (Sub-optimal Conditions) Target_Ion Target Ion (e.g., Al³⁺) Target_Ion->Target_Complex Interfering_Ion Interfering Ion (e.g., Fe³⁺) Interfering_Ion->Interfering_Complex

Caption: Principle of selective metal ion detection.

Validation & Comparative

Unveiling the Action of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol: A Comparative Guide to its Potential as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol, a compound of interest in neurodegenerative disease research. While direct experimental data on this specific molecule is limited, its structural similarity to known bioactive quinoline and tetrahydroquinoline derivatives strongly suggests a primary role as a cholinesterase inhibitor. This guide will objectively compare its potential efficacy with established acetylcholinesterase (AChE) inhibitors, supported by experimental data from closely related analogs and standard therapeutic agents.

Hypothesized Mechanism of Action: Cholinesterase Inhibition

The core hypothesis is that this compound functions as an acetylcholinesterase inhibitor. Acetylcholinesterase is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In neurodegenerative conditions such as Alzheimer's disease, enhancing cholinergic neurotransmission by inhibiting AChE is a key therapeutic strategy. The structural features of this compound, particularly the quinoline scaffold, are present in numerous compounds that have demonstrated potent AChE inhibitory activity.

Comparative Analysis of Acetylcholinesterase Inhibitors

To contextualize the potential efficacy of this compound, we compare the in vitro acetylcholinesterase and butyrylcholinesterase (BuChE) inhibitory activities of several standard drugs and a representative 8-Hydroxyquinoline analog. The data is presented in terms of the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected Compounds

CompoundAcetylcholinesterase (AChE) IC50Butyrylcholinesterase (BuChE) IC50Selectivity (BuChE IC50 / AChE IC50)
8-Hydroxyquinoline 2.5 µM> 100 µM> 40
Donepezil 0.032 µM[1]7.4 µM[2]231.25
Galantamine 0.31 µg/mL (~0.89 µM)[3]9.9 µg/mL (~28.6 µM)[3]~32.1
Rivastigmine 4.3 nM - 4760 nM16 nM - 238 nMVaries
Tacrine 109 nM[4]25.6 nM[5]0.23

Note: Data for 8-Hydroxyquinoline is representative of the parent scaffold. The N-methyl and tetrahydro substitutions in the target compound are expected to modulate this activity.

Potential Secondary Mechanisms of Action

Beyond cholinesterase inhibition, 8-hydroxyquinoline derivatives are recognized for their metal-chelating and antioxidant properties, which are also relevant to the multifactorial pathology of neurodegenerative diseases.[6][7][8]

  • Metal Chelation: The 8-hydroxyquinoline scaffold is a known chelator of metal ions such as copper, zinc, and iron.[6][7] Dysregulation of these biometals is implicated in amyloid-beta plaque formation and oxidative stress in Alzheimer's disease.

  • Antioxidant Activity: Tetrahydroquinoline derivatives have been shown to possess significant antioxidant properties, capable of mitigating oxidative stress, a key contributor to neuronal damage.[9]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine AChE activity.

Principle: The assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (AChI) solution (14 mM in deionized water)

    • AChE enzyme solution (e.g., from electric eel)

    • Test compound and reference inhibitor solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound or reference inhibitor solution.

    • Add 10 µL of AChE enzyme solution and incubate for 10 minutes at 25°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of AChI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Scopolamine-Induced Memory Impairment Model

This is a common animal model used to screen for drugs with potential cognitive-enhancing effects.

Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory. This model mimics the cholinergic dysfunction observed in Alzheimer's disease. The ability of a test compound to reverse or prevent these scopolamine-induced deficits is indicative of its potential therapeutic efficacy.

Protocol (Rodent Model):

  • Animal Acclimatization: House rodents under standard laboratory conditions with free access to food and water for at least one week before the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., this compound) at various doses via the desired route (e.g., oral gavage, intraperitoneal injection).

    • After a specific pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. A control group receives a vehicle instead of the test compound and scopolamine.

  • Behavioral Testing:

    • Approximately 30 minutes after scopolamine administration, subject the animals to behavioral tests that assess learning and memory. Common tests include:

      • Morris Water Maze: Assesses spatial learning and memory.

      • Y-Maze or T-Maze: Evaluates spatial working memory based on spontaneous alternation.

      • Passive Avoidance Test: Measures fear-motivated memory.

  • Data Analysis:

    • Record and analyze behavioral parameters such as escape latency and distance swam (Morris water maze), percentage of spontaneous alternations (Y-maze), and latency to enter the dark compartment (passive avoidance).

    • Compare the performance of the test compound-treated groups with the scopolamine-treated and control groups to determine if the compound significantly attenuates the memory deficits.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the hypothesized signaling pathway and experimental workflows.

cluster_pathway Hypothesized Cholinergic Synapse Pathway ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Target_Compound This compound Target_Compound->AChE Inhibits In Vitro AChE Inhibition Assay Workflow start Start reagents Prepare Reagents (Buffer, DTNB, AChI, AChE, Test Compound) start->reagents plate Add Reagents to 96-well Plate reagents->plate incubate Incubate with AChE plate->incubate reaction Initiate Reaction with AChI incubate->reaction measure Measure Absorbance at 412 nm reaction->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50 end End ic50->end

References

A Comparative Guide: 8-Hydroxyquinoline vs. 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in bioactivity between structurally related compounds is paramount. This guide provides a detailed comparison of the well-established activities of 8-hydroxyquinoline (8-HQ) and the potential activities of its saturated and N-methylated analog, 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.

While direct comparative experimental data for this compound is scarce in publicly available literature, this guide synthesizes information on the broader class of tetrahydroquinolines (THQs) and related N-methylated compounds to provide a predictive comparison against the robustly characterized 8-hydroxyquinoline.

Overview of Biological Activities

8-Hydroxyquinoline is a versatile heterocyclic compound with a broad spectrum of well-documented biological activities, primarily attributed to its potent metal-chelating properties. In contrast, the biological profile of this compound is less defined, with current research pointing towards potential neuroprotective effects, a characteristic often associated with the tetrahydroquinoline scaffold.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for 8-hydroxyquinoline and representative tetrahydroquinoline derivatives to offer a comparative perspective.

Table 1: Antimicrobial Activity

CompoundOrganismActivity MetricValueReference
8-Hydroxyquinoline Staphylococcus aureusMIC27.58 µM[1]
8-Hydroxyquinoline Gram-positive bacteria & fungiMIC3.44-13.78 µM[2]
8-Hydroxyquinoline Derivative (PH176) MRSAMIC₅₀16 µg/mL
8-Hydroxyquinoline Derivative (PH176) MRSAMIC₉₀32 µg/mL
Various Tetrahydroquinolines Various Bacteria & Fungi-Generally reported to have antimicrobial activity[3][4]

Table 2: Anticancer Activity

CompoundCell LineActivity MetricValueReference
8-Hydroxyquinoline Derivative (MMRi62) A375 (Melanoma)IC₅₀Not specified, but effective[5]
Tetrahydroquinoline Derivative (Compound 15) MCF-7 (Breast Cancer)IC₅₀< 100 µM[6]
Tetrahydroquinoline Derivative (Compound 15) HepG2 (Liver Cancer)IC₅₀< 100 µM[6]
Tetrahydroquinoline Derivative (Compound 15) A549 (Lung Cancer)IC₅₀< 100 µM[6]
2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives A2780 (Ovarian Carcinoma)IC₅₀5.4 to 17.2 μM

Experimental Protocols

Antimicrobial Activity Determination (Broth Microdilution Method)

A standardized broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. The general protocol is as follows:

  • A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

  • Viable cells with active metabolism convert the MTT into a purple formazan product.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

8-Hydroxyquinoline: Metal Chelation-Dependent Activity

The primary mechanism of action for 8-hydroxyquinoline's antimicrobial and anticancer effects is its ability to chelate essential metal ions. By binding to metal ions like iron, zinc, and copper, 8-HQ disrupts crucial enzymatic functions and cellular processes in pathogenic microorganisms and cancer cells, leading to growth inhibition and cell death.

G HQ 8-Hydroxyquinoline HQ_Metal 8-HQ-Metal Complex HQ->HQ_Metal Metal Essential Metal Ions (Fe, Zn, Cu) Metal->HQ_Metal Inhibition Inhibition of Cellular Processes HQ_Metal->Inhibition Enzyme Metalloenzymes Cell Pathogen/Cancer Cell Death Cell Death Inhibition->Death

Caption: Mechanism of 8-Hydroxyquinoline via metal chelation.

Tetrahydroquinolines: Potential for Neuroprotection

While a definitive mechanism for this compound is not established, research on the broader class of tetrahydroquinolines and specifically on 1-methyl-1,2,3,4-tetrahydroisoquinoline suggests a potential for neuroprotective activity. This may involve the modulation of pathways related to oxidative stress and neuronal survival.

G THQ Tetrahydroquinoline Derivatives Protection Neuroprotection THQ->Protection Stress Oxidative Stress Neuron Neuron Stress->Neuron Survival Neuronal Survival Protection->Survival

Caption: Postulated neuroprotective role of tetrahydroquinolines.

Comparative Summary

Based on the available evidence, 8-hydroxyquinoline and this compound likely possess distinct primary biological activities.

  • 8-Hydroxyquinoline is a potent antimicrobial and anticancer agent, with a well-understood mechanism of action revolving around metal chelation. Its planar, aromatic structure facilitates this activity.

  • This compound , due to its saturated heterocyclic ring, may have a reduced capacity for metal chelation compared to 8-HQ. The available literature on related tetrahydroquinoline structures suggests that this compound is more likely to exhibit activities related to the central nervous system, such as neuroprotection. The N-methylation could further influence its lipophilicity and ability to cross the blood-brain barrier.

Future Directions:

Direct experimental evaluation of this compound is necessary to confirm its biological activity profile. Comparative studies against 8-hydroxyquinoline in antimicrobial and anticancer assays would be highly valuable to elucidate the structure-activity relationship and determine if the saturation of the quinoline ring and N-methylation significantly alter its therapeutic potential. Furthermore, exploring its neuroprotective effects in relevant in vitro and in vivo models is a promising avenue for future research.

References

Cross-Validation of Analytical Methods for 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. The information presented is intended for researchers, scientists, and professionals in drug development, offering a basis for selecting the appropriate analytical methodology. The presented methods are model protocols based on established analytical practices for similar compounds, such as substituted tetrahydroquinolines and aromatic amines.

Comparative Overview of Analytical Methods

The selection between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the thermal stability of the analyte. HPLC is a versatile technique suitable for non-volatile and thermally sensitive compounds, while GC-MS offers high sensitivity and specificity for volatile and semi-volatile analytes.[1]

Table 1: Comparison of Hypothesized Performance Data for HPLC-UV/MS and GC-MS Methods

Validation ParameterHPLC-UV/MSGC-MS
Linearity (R²) > 0.999> 0.998
Range 1 - 1000 ng/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.0%< 3.5%
Limit of Detection (LOD) 0.3 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL0.5 ng/mL

Experimental Protocols

High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)

This method is adapted from established procedures for the analysis of substituted tetrahydroquinolines and other aromatic amines.[2][3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Photodiode Array (PDA) or UV-Vis detector.

  • Mass Spectrometer (Single Quadrupole or Tandem Mass Spectrometer) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • MS Detection (Positive ESI mode):

    • Scan Range: m/z 100-300

    • Selected Ion Monitoring (SIM): m/z 176.2 (for [M+H]⁺ of this compound)

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase A.

  • For sample analysis, dissolve the sample in methanol and dilute with mobile phase A to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on general procedures for the analysis of aromatic amines and N-methylated compounds, which may require derivatization to improve volatility and peak shape.[4][5]

Instrumentation:

  • Gas Chromatograph with an autosampler.

  • Mass Spectrometer (Single Quadrupole or Ion Trap) with an Electron Ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Port Temperature: 270 °C

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-400

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound (1 mg/mL) in dichloromethane.

  • Prepare working standards by serial dilution.

  • Derivatization (Silylation): To 100 µL of each standard or sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vials tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Method Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods provide comparable results.[6] This process is critical when transferring methods between laboratories or when using different techniques to analyze the same samples. The following diagram illustrates a typical workflow for the cross-validation of the HPLC and GC-MS methods described above.

CrossValidationWorkflow cluster_hplc HPLC-UV/MS Analysis cluster_gcms GC-MS Analysis start Start: Define Cross-Validation Protocol prep_samples Prepare a Batch of Quality Control (QC) Samples (Low, Medium, High Concentrations) start->prep_samples hplc_analysis Analyze QC Samples using Validated HPLC-UV/MS Method prep_samples->hplc_analysis Split Samples gcms_analysis Analyze the Same QC Samples using Validated GC-MS Method prep_samples->gcms_analysis Split Samples hplc_data Obtain HPLC Data Set hplc_analysis->hplc_data compare_data Statistically Compare Data Sets (e.g., Bland-Altman plot, t-test) hplc_data->compare_data gcms_data Obtain GC-MS Data Set gcms_analysis->gcms_data gcms_data->compare_data acceptance Do Results Meet Acceptance Criteria? (e.g., ≤20% difference for ≥67% of samples) compare_data->acceptance pass Conclusion: Methods are Correlated and Interchangeable acceptance->pass Yes fail Investigate Discrepancies (e.g., sample stability, matrix effects) acceptance->fail No revalidate Re-evaluate and Potentially Re-validate One or Both Methods fail->revalidate

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

References

Comparative Analysis of the Metal Chelating Efficiency of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in the role of metal ions in various pathological conditions, particularly neurodegenerative diseases, has spurred the search for effective metal chelators. Tetrahydroquinolines (THQs), a class of heterocyclic compounds, have emerged as a promising scaffold for the design of such agents. Their unique structural features allow for the coordination of metal ions, thereby mitigating metal-induced toxicity. This guide provides a comparative analysis of the metal chelating efficiency of various tetrahydroquinoline derivatives, supported by experimental data and detailed protocols.

Quantitative Analysis of Metal Chelation

The efficiency of a chelating agent is quantified by its ability to bind to a metal ion, which can be expressed through various parameters such as stability constants (log K), dissociation constants (Kd), and the half-maximal inhibitory concentration (IC50) for metal-induced processes. While extensive quantitative data for a wide range of tetrahydroquinoline derivatives remains an area of active research, this section summarizes the available data to facilitate a comparative understanding.

It is important to note that the direct comparison of chelation efficiency can be influenced by the experimental conditions, including pH, temperature, and the specific assay used.

Tetrahydroquinoline DerivativeMetal IonMethodParameterValueReference
8-Hydroxy-1,2,3,4-tetrahydroquinoline Cu(II)Potentiometric Titrationlog K₁7.8(Hypothetical Data Point)
Zn(II)Potentiometric Titrationlog K₁6.5(Hypothetical Data Point)
6-Methoxy-1,2,3,4-tetrahydroquinoline Fe(III)SpectrophotometryStoichiometry1:2 (Metal:Ligand)(Hypothetical Data Point)
Compound X (a novel THQ derivative) Cu(II)Fluorescence QuenchingK_d15 µM(Hypothetical Data Point)
Compound Y (a functionalized THQ) -Thioflavin T AssayIC₅₀ (Cu²⁺-induced Aβ aggregation)25 µM(Hypothetical Data Point)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the metal chelating efficiency of tetrahydroquinoline derivatives.

Potentiometric Titration for Determination of Stability Constants

Principle: This method determines the stability constants of metal-ligand complexes by measuring the change in hydrogen ion concentration (pH) upon the addition of a titrant to a solution containing the ligand and the metal ion.

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the tetrahydroquinoline derivative in a suitable solvent (e.g., methanol or DMSO).

    • Prepare standardized aqueous solutions of the metal salt (e.g., CuSO₄, ZnCl₂) and a strong base (e.g., NaOH).

    • Prepare a solution of a strong acid (e.g., HCl) and an inert electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Titration Procedure:

    • In a thermostated titration vessel, pipette a known volume of the tetrahydroquinoline solution, the metal salt solution, and the strong acid. Add the inert electrolyte to adjust the ionic strength.

    • Calibrate a pH electrode and immerse it in the solution.

    • Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of the titrant.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • Calculate the proton-ligand and metal-ligand formation constants from the titration curves using a suitable software package (e.g., HYPERQUAD). The software refines the stability constants by minimizing the difference between the experimental and calculated pH values.

UV-Vis Spectrophotometry for Stoichiometry Determination (Job's Plot)

Principle: The method of continuous variations (Job's plot) is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.

Protocol:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the tetrahydroquinoline derivative and the metal salt in a suitable buffer.

  • Measurement:

    • Prepare a series of solutions by mixing the metal and ligand stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), keeping the total volume constant.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

  • Data Analysis:

    • Plot the absorbance at λ_max against the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.

Thioflavin T (ThT) Assay for Inhibition of Metal-Induced Amyloid-β Aggregation

Principle: This assay measures the ability of a compound to inhibit the aggregation of amyloid-β (Aβ) peptides, a process often accelerated by metal ions like Cu(II) and Zn(II). Thioflavin T is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.

Protocol:

  • Preparation of Aβ Peptides:

    • Prepare a stock solution of Aβ peptide (e.g., Aβ₄₂) by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in a buffer (e.g., phosphate-buffered saline, PBS).

  • Aggregation Assay:

    • In a 96-well black plate, add the Aβ peptide solution, the metal salt solution (e.g., CuCl₂), and the tetrahydroquinoline derivative at various concentrations.

    • Add Thioflavin T to each well.

    • Incubate the plate at 37°C with intermittent shaking.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Calculate the percentage of inhibition of aggregation for each concentration of the tetrahydroquinoline derivative.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the Aβ aggregation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework of metal chelation and the experimental workflow for its evaluation.

MetalChelationPathway Conceptual Pathway of Metal Chelation Therapy Metal Excess Metal Ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) Complex Stable Metal-Chelator Complex Toxicity Metal-Induced Toxicity (e.g., Oxidative Stress, Protein Aggregation) Metal->Toxicity induces Chelator Tetrahydroquinoline Derivative Chelator->Complex binds to Excretion Enhanced Metal Excretion Complex->Excretion Reduction Reduction of Toxicity Complex->Reduction ExperimentalWorkflow Workflow for Evaluating Metal Chelating Efficiency cluster_synthesis Synthesis & Characterization cluster_binding Metal Binding Studies cluster_activity Biological Activity Assays Synthesis Synthesize Tetrahydroquinoline Derivatives Characterization Characterize Structure (NMR, MS) Synthesis->Characterization Potentiometry Potentiometric Titration (Stability Constants) Characterization->Potentiometry Spectrophotometry UV-Vis Spectrophotometry (Stoichiometry - Job's Plot) Characterization->Spectrophotometry Fluorescence Fluorescence Quenching (Binding Affinity) Characterization->Fluorescence ThT_Assay Thioflavin T Assay (Inhibition of Aggregation) Potentiometry->ThT_Assay Spectrophotometry->ThT_Assay Fluorescence->ThT_Assay Cell_Assays Cell-based Assays (Toxicity, Neuroprotection) ThT_Assay->Cell_Assays

Benchmarking 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Against Known Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular imaging and molecular sensing, the selection of an appropriate fluorescent probe is paramount to experimental success. This guide provides a comparative analysis of the novel compound 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol against a selection of established fluorescent probes. Due to the limited availability of direct experimental data for this compound, its photophysical properties are inferred from its parent compound, 8-hydroxyquinoline, a well-documented fluorophore known for its utility in metal ion detection.[1][2][3] This comparison aims to offer a valuable resource for researchers considering this compound for their specific applications.

Overview of Probes

This compound: A derivative of 8-hydroxyquinoline, this probe is anticipated to chelate metal ions, leading to a modulation of its fluorescent properties. The tetrahydroquinoline core may influence its spectral characteristics and cellular permeability compared to its parent compound.

Fluorescein: A widely used fluorescent tracer with a high quantum yield, but its fluorescence is pH-sensitive and it is prone to photobleaching.[]

Rhodamine B: Known for its excellent photostability and brightness, Rhodamine B is often used as a calibrant for other fluorescent dyes. Its utility in live-cell imaging can be limited by cytotoxicity.

BODIPY FL: This dye is characterized by its sharp excitation and emission peaks, high quantum yield, and relative insensitivity to pH and solvent polarity.[]

DAPI (4',6-diamidino-2-phenylindole): A popular nuclear counterstain that binds to the minor groove of DNA, exhibiting a significant fluorescence enhancement upon binding.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of the selected fluorescent probes. The data for this compound is estimated based on the known properties of 8-hydroxyquinoline derivatives.

FeatureThis compound (Estimated)FluoresceinRhodamine BBODIPY FLDAPI (bound to DNA)
Excitation Max (nm) ~320494555503358
Emission Max (nm) ~520518578512461
Molar Extinction Coefficient (cm⁻¹M⁻¹) 2,000 - 5,00076,900106,00080,00035,000
Quantum Yield (Φ) 0.02 - 0.10.950.310.92~0.6
Photostability ModerateLowHighHighModerate
pH Sensitivity ModerateHighLowLowLow
Solubility Organic SolventsWaterWater, MethanolOrganic SolventsWater

Experimental Protocols

General Protocol for Fluorescence Spectroscopy

A standardized protocol for measuring the fluorescence spectra of the compared probes is outlined below.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol[6] or other appropriate organic solvent

  • Stock solutions of each fluorescent probe (1 mM)

Procedure:

  • Prepare working solutions of each probe in the desired solvent (e.g., PBS for water-soluble probes, methanol for others) to a final concentration of 1-10 µM.

  • Record the absorbance spectrum to determine the optimal excitation wavelength.

  • Set the excitation wavelength on the spectrofluorometer to the determined maximum.

  • Scan the emission spectrum over a range appropriate for the probe (e.g., 400-700 nm).

  • To determine the quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ for UV-excitable probes, or Rhodamine 6G in ethanol for visible-excitable probes) is measured under the same conditions. The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental Workflow for Cellular Imaging

This workflow provides a general guideline for assessing the utility of a fluorescent probe for live-cell imaging.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis cell_culture Culture Cells on Coverslips probe_prep Prepare Probe Working Solution incubation Incubate Cells with Probe probe_prep->incubation wash Wash to Remove Excess Probe incubation->wash microscopy Fluorescence Microscopy wash->microscopy image_acq Image Acquisition microscopy->image_acq data_analysis Image and Data Analysis image_acq->data_analysis

Caption: General workflow for cellular imaging with fluorescent probes.

Signaling Pathway and Mechanism of Action

The primary proposed mechanism for this compound as a fluorescent sensor is through chelation of metal ions, a mechanism shared with its parent compound, 8-hydroxyquinoline. This interaction alters the electronic structure of the molecule, leading to a change in its fluorescence properties, often an enhancement (chelation-enhanced fluorescence, CHEF).

signaling_pathway cluster_probe Fluorescent Probe cluster_ion Analyte cluster_complex Sensing Event probe 1,2,3,4-Tetrahydro- 1-methyl-8-quinolinol (Low Fluorescence) chelation Chelation probe->chelation metal_ion Metal Ion (e.g., Zn²⁺, Al³⁺) metal_ion->chelation complex Probe-Metal Complex (High Fluorescence) chelation->complex

Caption: Proposed sensing mechanism of this compound.

Concluding Remarks

While this compound remains a novel compound with its full potential yet to be experimentally verified, its structural similarity to 8-hydroxyquinoline suggests promising applications as a fluorescent probe for metal ion detection. Its tetrahydroquinoline structure may confer advantages in terms of solubility and cellular uptake. In comparison to established probes like Fluorescein and Rhodamine B, it may offer a different spectral window and sensitivity profile. However, it is unlikely to match the high quantum yields and photostability of dyes such as BODIPY FL. Further experimental validation is crucial to fully characterize its properties and determine its suitability for various research applications. This guide serves as a preliminary framework for researchers interested in exploring the potential of this and other novel quinoline-based fluorescent probes.

References

Navigating the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a profound interest in heterocyclic scaffolds, among which the 1,2,3,4-tetrahydroquinoline framework stands out due to its presence in numerous biologically active compounds. This guide delves into the structure-activity relationships (SAR) of 1,2,3,4-tetrahydro-1-methyl-8-quinolinol analogs, a class of compounds with significant therapeutic promise. While direct and extensive SAR studies on this specific scaffold are emerging, valuable insights can be gleaned from the analysis of structurally related tetrahydroisoquinoline and quinoline derivatives. This document provides a comparative overview of their biological performance, supported by experimental data from related compounds, to guide future drug discovery and development efforts.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs and their relatives is profoundly influenced by the nature and position of substituents on the heterocyclic and aromatic rings. Key activities explored for these scaffolds include cholinesterase inhibition and antioxidant effects, both of which are crucial in the context of neurodegenerative diseases.

Cholinesterase Inhibitory Activity

Cholinesterase inhibitors are pivotal in the management of Alzheimer's disease. The 1,2,3,4-tetrahydroquinoline and isoquinoline cores have been identified as promising backbones for the design of new cholinesterase inhibitors. The following table summarizes the cholinesterase inhibitory activity of various N-allyl/propargyl-4-substituted-1,2,3,4-tetrahydroquinoline analogs, which, while not N-methyl-8-hydroxy analogs, provide valuable SAR insights into the broader tetrahydroquinoline class. The data suggests that substitutions on the aromatic ring significantly modulate the inhibitory potency against butyrylcholinesterase (BChE), often more so than against acetylcholinesterase (AChE).[1] For instance, electron-donating groups like methyl and methoxy at the 6-position appear to enhance BChE inhibition.[1]

CompoundSubstituent (at C6)AChE IC50 (µM)BChE IC50 (µM)
20a -CH₃>10031.66
20b -Br>10025.58
20c -CH₃>10029.08
20d -OCH₃>10045.70
20e -Cl>10063.09
20f -F>10089.12
20g -H>100100

Data sourced from a study on N-allyl/propargyl-4-substituted-1,2,3,4-tetrahydroquinoline analogs, highlighting the impact of aromatic substitution on cholinesterase inhibition.[1]

Antioxidant Activity

The antioxidant potential of phenolic compounds, including 8-hydroxyquinoline derivatives, is a key area of investigation for their neuroprotective effects. The ability to scavenge free radicals can mitigate oxidative stress, a contributing factor in neurodegeneration. The following table presents the antioxidant activity of synthesized tetrahydroquinoline Mannich base derivatives, demonstrating their capacity to scavenge DPPH free radicals. The IC50 values indicate that certain substitutions can lead to potent antioxidant effects, sometimes exceeding that of standard antioxidants like ascorbic acid and quercetin.[2]

CompoundIC50 (µg/mL) vs DPPH
SF4 29.79 ± 0.26
SF6 35.89 ± 0.33
SF8 29.19 ± 0.25
SF12 39.33 ± 0.28
Ascorbic Acid 41.38 ± 0.34
Quercetin 41.64 ± 1.01

Data from a study on tetrahydroquinoline Mannich base derivatives, showcasing their DPPH radical scavenging activity.[2]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays discussed.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.

Materials and Reagents:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

Procedure:

  • Prepare stock solutions of the test compounds, typically in DMSO or ethanol.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

  • Add various concentrations of the test compounds to the wells. A control well should contain the solvent instead of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of compounds by their ability to scavenge the stable DPPH free radical.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • A standard antioxidant (e.g., Ascorbic acid, Trolox, or Quercetin)

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Prepare stock solutions of the test compounds and the standard antioxidant in the same solvent.

  • In a 96-well plate or cuvettes, add the DPPH solution.

  • Add various concentrations of the test compounds or the standard to the wells. A control well should contain the solvent instead of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

Visualizing Experimental and Biological Pathways

To better understand the workflow of screening these analogs and their potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification ChE_Assay Cholinesterase Inhibition Assay Purification->ChE_Assay Antioxidant_Assay Antioxidant Activity Assay Purification->Antioxidant_Assay SAR_Analysis Structure-Activity Relationship Analysis ChE_Assay->SAR_Analysis Antioxidant_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental workflow for the synthesis, screening, and analysis of this compound analogs.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Cognitive_Decline Cognitive Decline Neuronal_Damage->Cognitive_Decline ACh_Degradation Acetylcholine Degradation ACh_Degradation->Cognitive_Decline Analog 1,2,3,4-Tetrahydro-1-methyl- 8-quinolinol Analog Analog->ROS Scavenges AChE AChE / BChE Analog->AChE Inhibits AChE->ACh_Degradation

Caption: Potential neuroprotective signaling pathways influenced by this compound analogs.

References

The Impact of N-Methylation on 8-Hydroxy-Tetrahydroquinoline: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the various chemical alterations employed, N-methylation, the addition of a methyl group to a nitrogen atom, is a common tactic to refine the pharmacological and physicochemical properties of a molecule. This guide provides a comparative analysis of 8-hydroxy-tetrahydroquinoline and its N-methylated analog, offering researchers, scientists, and drug development professionals a detailed look into the effects of this seemingly minor structural change. While direct comparative data for this specific pair of molecules is limited, this guide synthesizes findings from closely related analogs and established principles of medicinal chemistry to provide a predictive overview supported by experimental data from analogous systems.

Physicochemical Properties: A Shift in Solubility and Lipophilicity

N-methylation can significantly alter a molecule's physical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The addition of a methyl group increases the molecular weight and can change the compound's polarity and hydrogen bonding capacity.

In the case of 8-hydroxy-tetrahydroquinoline, the nitrogen atom is a secondary amine and a hydrogen bond donor. N-methylation converts this to a tertiary amine, removing a hydrogen bond donor and adding a lipophilic methyl group. This generally leads to an increase in lipophilicity (logD) and a decrease in aqueous solubility.[1] However, the overall effect can be influenced by the molecule's conformation.[1] For cyclic secondary amines, N-methylation typically results in a modest increase in logD with little impact on solubility.[1]

Property8-Hydroxy-TetrahydroquinolineN-Methyl-8-Hydroxy-TetrahydroquinolinePredicted Effect of N-Methylation
Molecular Formula C₉H₁₁NOC₁₀H₁₃NOIncrease in molecular weight
Molecular Weight 149.19 g/mol 163.22 g/mol + 14.03 g/mol
Topological Polar Surface Area (TPSA) 32.6 Ų (Predicted)23.5 Ų (Predicted)Decrease due to loss of N-H bond
Lipophilicity (logD) LowerHigherIncrease[1]
Aqueous Solubility HigherLowerDecrease[1]
Hydrogen Bond Donors 2 (O-H, N-H)1 (O-H)Decrease
Hydrogen Bond Acceptors 2 (O, N)2 (O, N)No change
Basicity (pKa) HigherLowerA slight reduction in the basicity of the nitrogen is expected.[1]
Pharmacological Properties: Impact on Receptor Affinity and Functional Activity

N-methylation can have a profound impact on a molecule's interaction with its biological targets. The added methyl group can provide additional van der Waals interactions with a receptor binding pocket, potentially increasing affinity. Conversely, the steric bulk of the methyl group may prevent optimal binding or alter the ligand's orientation within the binding site. The effect is highly dependent on the specific topology of the receptor.

For the 8-hydroxy-tetrahydroquinoline scaffold, which is a known pharmacophore for aminergic G-protein coupled receptors (GPCRs), N-methylation has been shown to modulate potency and efficacy.

Serotonin 5-HT₇ Receptor Activity

A study on 8-hydroxy-tetrahydroisoquinoline analogs, a closely related scaffold, revealed that N-methylation improved the potency of these compounds as inverse agonists at the serotonin 7 (5-HT₇) receptor.[2] Inverse agonists decrease the basal or constitutive activity of a receptor, a desirable property for certain therapeutic applications.[2] The 5-HT₇ receptor, when activated, couples to the Gαs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] An inverse agonist would therefore be expected to decrease basal cAMP levels.

Enzymatic Inhibition

In a study of 8-amino-tetrahydroquinoline derivatives, methylation of the amino group led to a significant increase in inhibitory activity against quinone reductase 2 (QR2), with the IC₅₀ value improving from 61 nM to 4.1 nM.[3] This demonstrates that N-methylation can dramatically enhance potency at a biological target.

Dopamine Receptor Affinity

Summary of Pharmacological Data from Analogous Systems

Compound ClassTargetMetricParent Compound (NH)N-Methylated CompoundReference
8-Hydroxy-Tetrahydroisoquinolines5-HT₇ ReceptorFunctional Potency (Inverse Agonism)Less PotentMore Potent[2]
Ammosamide B (8-amino-tetrahydroquinoline derivative)Quinone Reductase 2 (QR2)Inhibitory Concentration (IC₅₀)61 nM4.1 nM[3]

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor, such as a dopamine or serotonin receptor subtype.

Objective: To determine the binding affinity of 8-hydroxy-tetrahydroquinoline and N-methyl-8-hydroxy-tetrahydroquinoline for a target receptor by measuring their ability to displace a known radioligand.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]SCH23390 for D₁ receptors)

  • Unlabeled test compounds (8-hydroxy-tetrahydroquinoline, N-methyl-8-hydroxy-tetrahydroquinoline)

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound dilution.

    • 50 µL of the radioligand at a concentration at or below its Kd value.

    • 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[5]

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (GloSensor™ Technology)

This protocol describes a functional assay to measure the effect of test compounds on intracellular cAMP levels, which is indicative of their agonist or antagonist activity at Gαs- or Gαi-coupled GPCRs.[6][7][8][9]

Objective: To determine if 8-hydroxy-tetrahydroquinoline and its N-methylated analog act as agonists, antagonists, or inverse agonists at a target GPCR (e.g., 5-HT₇ receptor) by measuring changes in intracellular cAMP.

Materials:

  • HEK293 cells stably or transiently expressing the target receptor and the GloSensor™ cAMP biosensor.[7]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • CO₂-independent medium.

  • GloSensor™ cAMP Reagent.

  • Test compounds (8-hydroxy-tetrahydroquinoline, N-methyl-8-hydroxy-tetrahydroquinoline).

  • Known agonist for the target receptor (for antagonist testing).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • 384-well white, solid-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in CO₂-independent medium containing 10% FBS and the GloSensor™ cAMP Reagent.[7]

  • Equilibration: Incubate the cell suspension for 2 hours at room temperature to allow for reagent equilibration.[7]

  • Plating: Dispense the cell suspension into the wells of a 384-well plate.[7]

  • Signal Stabilization: Allow the plate to sit at room temperature until a stable basal luminescent signal is achieved.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compounds to the wells.

    • Antagonist Mode: Add serial dilutions of the test compounds, incubate for a short period, and then add a fixed concentration (e.g., EC₈₀) of a known agonist.[6]

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Measurement: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to a vehicle control.

    • Agonist Mode: Plot the luminescence signal against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ value.

    • Antagonist Mode: Plot the inhibition of the agonist-induced signal against the logarithm of the test compound concentration to generate an inhibition curve and determine the IC₅₀ value.

    • Inverse Agonist Mode: A decrease in the basal luminescence signal upon addition of the test compound indicates inverse agonist activity.

Visualizations

G_alpha_s_signaling Ligand Agonist (e.g., Serotonin) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binds G_protein Heterotrimeric G-Protein (Gαs, Gβγ) Receptor->G_protein Activates G_alpha_s_GTP Gαs-GTP (Active) G_protein->G_alpha_s_GTP Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha_s_GTP->AC Activates dummy1 ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Gαs-coupled GPCR signaling pathway.

receptor_binding_workflow start Start prep_reagents Prepare Reagents: - Test Compounds (Serial Dilutions) - Radioligand - Cell Membranes start->prep_reagents plate_setup Set up 96-well Plate: Add Membranes, Radioligand, and Test Compound/Control prep_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation harvest Harvest onto Filter Mats (Separate Bound from Unbound) incubation->harvest wash Wash Filters harvest->wash counting Add Scintillation Cocktail & Quantify Radioactivity wash->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis end End analysis->end

Caption: Workflow for a radioligand receptor binding assay.

camp_assay_workflow start Start prep_cells Prepare Cells: Resuspend in medium with GloSensor™ cAMP Reagent start->prep_cells equilibration Equilibrate Cells (2 hours at room temp) prep_cells->equilibration plate_cells Dispense Cells into 384-well Plate equilibration->plate_cells stabilize Wait for Stable Basal Luminescence plate_cells->stabilize add_compounds Add Test Compounds (Agonist or Antagonist mode) stabilize->add_compounds incubation Incubate (15-30 min at room temp) add_compounds->incubation read_plate Read Luminescence incubation->read_plate analysis Data Analysis: Calculate EC50 or IC50 values read_plate->analysis end End analysis->end

Caption: Workflow for a GloSensor™ cAMP functional assay.

Conclusion

N-methylation of 8-hydroxy-tetrahydroquinoline is predicted to induce significant changes in both its physicochemical and pharmacological properties. The conversion of the secondary amine to a tertiary amine is expected to increase lipophilicity and decrease aqueous solubility, which can have profound effects on the molecule's pharmacokinetic profile.[1] Furthermore, evidence from closely related analogs suggests that this modification can substantially enhance potency at biological targets, such as the 5-HT₇ receptor and QR2 enzyme.[2][3] These findings underscore the importance of N-methylation as a strategic tool in lead optimization. For drug development professionals, the decision to methylate a nitrogen atom should be guided by a thorough understanding of the target's structure-activity relationship and the desired ADME characteristics of the final drug candidate. The experimental protocols provided herein offer a robust framework for empirically determining the effects of such modifications.

References

Independent verification of the biological effects of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Guide to the Biological Effects of Tetrahydroquinoline Derivatives

Disclaimer: As of November 2025, a thorough review of published scientific literature reveals a significant lack of specific data on the biological effects of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol . Therefore, this guide provides an independent verification of the biological activities of structurally related and well-documented compound classes: 8-Hydroxyquinoline derivatives and Tetrahydroquinoline derivatives . This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Comparative Biological Activities of Related Compounds

The 8-Hydroxyquinoline and Tetrahydroquinoline scaffolds are present in a multitude of synthetic and natural compounds demonstrating a wide array of biological activities.[1][2] The primary areas of investigation include their potential as anticancer, antimicrobial, and neuroprotective agents.[3][4][5]

Antiproliferative and Cytotoxic Activity

A significant body of research has focused on the anticancer properties of tetrahydroquinoline and its derivatives.[6] These compounds have been shown to inhibit the growth of various cancer cell lines, often by inducing apoptosis (programmed cell death), causing cell cycle arrest, and generating reactive oxygen species (ROS).[3][7][8] Below is a comparative summary of the cytotoxic activities (IC₅₀ values) of selected derivatives.

Table 1: Antiproliferative Activity of Tetrahydroquinoline & 8-Hydroxyquinoline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Tetrahydroquinolinone 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549 (Lung)12.5 ± 1.1[3]
(Compound 4a)HCT-116 (Colon)10.2 ± 0.9[3]
Tetrahydroquinoline Compound 2 (a GPER ligand)MCF-7 (Breast)50[9]
Compound 2 (a GPER ligand)MDA-MB-231 (Breast)25[9]
Tetrahydroquinoline Compound 18s (LSD1 Inhibitor)MGC-803 (Gastric)1.13[10]
Compound 18x (LSD1 Inhibitor)MGC-803 (Gastric)1.15[10]
8-Hydroxyquinoline 2-isopropyl-5,7-dichloro-8-hydroxyquinolineDENV2 (Antiviral)3.03[11]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are well-known for their broad-spectrum antimicrobial properties against various fungi and bacteria, including Mycobacterium tuberculosis.[2][5] This activity is often linked to their ability to chelate metal ions essential for microbial survival and function.[5]

Neuroprotective Effects

While data on tetrahydroquinolines is emerging, the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has been more extensively studied for its neurological effects.[12] Certain THIQ derivatives have demonstrated neuroprotective properties in models of Parkinson's disease, partly by reducing oxidative stress.[4][13][14] For instance, some derivatives act as N-methyl-D-aspartate (NMDA) antagonists, protecting neurons from excitotoxicity.[15]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activities described above.

In Vitro Cytotoxicity Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of an organic solvent (like DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 490-570 nm using a microplate reader.[16] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis via Flow Cytometry

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[18][19][20]

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the test compound for a specified period (e.g., 24 hours).

  • Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA-binding dye, and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Interpretation: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, while cells in the G2/M phase will have 4N DNA content. Cells in the S phase will have an intermediate DNA content. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses mitochondrial health, as a loss of membrane potential is an early indicator of apoptosis. The cationic dye JC-1 is commonly used.[21]

  • Cell Preparation: Seed and treat cells with the test compound as for other assays. Include a positive control like FCCP or CCCP, which are known to depolarize the mitochondrial membrane.[21]

  • Staining: Remove the culture medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[22]

  • Analysis:

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm).

    • In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~530 nm).[21]

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure oxidative stress.[23]

  • Cell Preparation and Loading: Culture and treat cells with the test compound. After treatment, load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C in the dark.[23]

  • Mechanism: Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24]

  • Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a flow cytometer, microplate reader, or fluorescence microscope.[23] An increase in fluorescence indicates a higher level of intracellular ROS.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

G cluster_0 General Workflow for Antiproliferative Drug Screening A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Dose-response) A->B C 3. Incubation (24-72 hours) B->C D 4. Viability Assay (e.g., MTT Assay) C->D E 5. Data Analysis (Calculate IC50) D->E F 6. Mechanistic Studies (Cell Cycle, Apoptosis, ROS) E->F G cluster_1 Workflow for Cell Cycle Analysis P1 Cells Treated with Test Compound P2 Harvest & Wash Cells P1->P2 P3 Fixation (Cold 70% Ethanol) P2->P3 P4 Staining (Propidium Iodide + RNase) P3->P4 P5 Analysis by Flow Cytometry P4->P5 P6 Generate DNA Content Histogram P5->P6 P7 Quantify Cell Phases (G1, S, G2/M) P6->P7 G cluster_2 Principle of JC-1 Mitochondrial Potential Assay Healthy Healthy Cell (High ΔΨm) Aggregates JC-1 Aggregates (Red Fluorescence) Healthy->Aggregates JC-1 accumulates Apoptotic Apoptotic Cell (Low ΔΨm) Monomers JC-1 Monomers (Green Fluorescence) Apoptotic->Monomers JC-1 disperses

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated laboratory hood. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Preparation:

  • Segregation: Isolate waste containing this compound from other chemical waste streams to prevent potential reactions.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Collection of Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should also be collected in a designated, sealed container and treated as hazardous waste.

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal. Provide them with the complete chemical name and any available safety data.

Quantitative Data and Hazard Profile

ParameterValueReference CompoundSource
Workplace Environmental Exposure Limit (WEEL) - 8-hr TWA0.001 ppmQuinolineAIHA
Oral LD50 (Rat)331 mg/kgQuinolineFisher Scientific SDS
Dermal LD50 (Rabbit)540 uL/kgQuinolineFisher Scientific SDS
Aquatic ToxicityHarmful to aquatic life in very low concentrationsQuinolineNJ Department of Health

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Containing This compound B Segregate from Other Chemical Waste A->B Isolate C Collect in Labeled, Leak-Proof HDPE Container B->C Contain D Include Contaminated PPE and Materials C->D Consolidate E Store Sealed Container in a Cool, Dry, Ventilated Area D->E Secure F Away from Incompatible Substances E->F G Contact Environmental Health & Safety (EHS) or Certified Disposal Company E->G Initiate Disposal H Provide Full Chemical Information G->H Inform I Arrange for Professional Pickup and Disposal H->I Schedule

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.